2-Amino-5-bromopyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRTXVSBTPCDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344794 | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-71-3 | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-5-bromopyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical and Physical Properties
This compound is a pale yellow to brown crystalline solid. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrN₃ | [1][2][3] |
| Molecular Weight | 174.00 g/mol | [1][2] |
| CAS Number | 59489-71-3 | [1][2] |
| Melting Point | 111-117 °C | [1][2][3] |
| Boiling Point (Predicted) | 274.2 ± 35.0 °C | [4] |
| Density (Predicted) | 1.844 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol | [4] |
| Appearance | Pale yellow to yellow powder | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.
¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.09 ppm | d | 1.4 Hz | Pyrazine (B50134) H |
| 7.77 ppm | d | 1.7 Hz | Pyrazine H |
| 4.30-4.78 ppm | br s | - | -NH₂ |
Solvent: CDCl₃, Frequency: 300 MHz
Mass Spectrometry
| m/z | Interpretation |
| 174 | [M + H]⁺ |
Ionization Method: APCI(+)
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the bromination of 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS).
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
Dissolve 2-aminopyrazine (1.0 equivalent) in dichloromethane.
-
Add N-bromosuccinimide (approximately 1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Treat the filtrate with silica gel and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography using a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) as the eluent to yield this compound.[5]
Experimental Workflow:
Purification by Recrystallization
While column chromatography is effective, recrystallization can be employed for further purification. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For compounds with amine and aromatic functionalities, solvent systems such as ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate are often effective.[6] For basic compounds like this compound, crystallization of a salt form (e.g., hydrochloride) can also be a viable purification strategy.[6]
Analytical Methods
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A typical method for a related compound, 2-amino-5-bromopyridine, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water.[7] For amino-containing compounds, both pre- and post-column derivatization techniques can be used to enhance detection by UV or fluorescence detectors.[8][9] Gas chromatography (GC) can also be used, with a typical assay showing ≥96.0% purity.[3]
Applications in Drug Development: Kinase Inhibitors
This compound is a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[10][11] The pyrazine ring can act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine, and the nitrogen atoms can serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding pocket.[12]
Targeting the BRAF Signaling Pathway
One of the key signaling pathways implicated in various cancers, particularly melanoma, is the RAS/RAF/MEK/ERK (MAPK) pathway.[13][14] A specific member of the RAF kinase family, BRAF, is frequently mutated (e.g., V600E mutation) in melanoma, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[13][15]
Novel inhibitors based on a disubstituted pyrazine scaffold have been developed to target this pathway. For instance, compounds have been synthesized from pyrazine precursors that show potent inhibition of the B-RAF kinase.[16][17][18]
BRAF Signaling Pathway and Inhibition:
The diagram illustrates the cascade where an activated Receptor Tyrosine Kinase (RTK) activates RAS, which in turn activates BRAF. BRAF then phosphorylates and activates MEK, which subsequently activates ERK. Activated ERK translocates to the nucleus and promotes gene expression leading to cell proliferation and survival.[13][19] Pyrazine-based inhibitors, synthesized using precursors like this compound, can be designed to specifically target and inhibit the activity of mutated BRAF, thereby blocking the downstream signaling and halting uncontrolled cell growth.[16][17]
Conclusion
This compound is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules, makes it a compound of significant interest to researchers in drug discovery and materials science. The ability to serve as a core scaffold for potent kinase inhibitors highlights its importance in the development of next-generation targeted therapies. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.
References
- 1. This compound 97 59489-71-3 [sigmaaldrich.com]
- 2. This compound 97 59489-71-3 [sigmaaldrich.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound CAS#: 59489-71-3 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-bromopyrazine
CAS Number: 59489-71-3
An Essential Heterocyclic Building Block in Modern Chemistry
This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrazine, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its physicochemical properties, detailed synthesis protocols, key applications, and spectroscopic data, serving as a critical resource for its effective utilization in the laboratory.
Physicochemical Properties
This compound is a yellow to brown solid compound.[1] Its core structure, featuring a pyrazine (B50134) ring with both an amino group and a bromine atom, makes it a versatile reagent for creating more complex molecules.[1][2] The bromine atom, in particular, provides a reactive site for various cross-coupling reactions.[2]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 59489-71-3 | [1][3][4] |
| Molecular Formula | C₄H₄BrN₃ | [1][3][4] |
| Molecular Weight | 174.00 g/mol | [1][3][4] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 113-117 °C | [5] |
| Boiling Point (Predicted) | 274.2 ± 35.0 °C | [6][] |
| Density (Predicted) | 1.844 ± 0.06 g/cm³ | [6][] |
| Purity | ≥97% | |
| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol | [6] |
| Storage | 0-8 °C, protect from light, keep in a dark place, sealed in dry, room temperature conditions. | [1][4][5][6] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the bromination of 2-aminopyrazine (B29847). This direct electrophilic substitution provides a reliable route to the desired product.
Experimental Protocol: Synthesis via Bromination
This protocol is based on a common laboratory procedure for the synthesis of this compound.[5]
Objective: To synthesize 5-bromo-2-pyrazinamine from 2-aminopyrazine.
Materials:
-
2-Aminopyrazine (15.0 g, 157 mmol)
-
N-bromosuccinimide (NBS) (28.2 g, 159 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (900 mL)
-
Ethyl acetate/hexane (B92381) mixture (30:70)
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve 2-aminopyrazine (15.0 g) in dichloromethane (900 mL) in a suitable reaction vessel.
-
Add N-bromosuccinimide (28.2 g) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Add silica gel (300 g) to the filtrate and concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by flash column chromatography using a 30% ethyl acetate in hexane solution as the eluent.
-
The final product, this compound, is obtained as a solid (22.09 g, 81.5% yield).[5]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization Data
The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Values |
| Mass Spectrum (APCI+) | m/z: 174 ([M + H]⁺)[5] |
| ¹H NMR (300 MHz, CDCl₃) | δ: 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[5] |
Applications in Research and Development
This compound is a highly valued intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural versatility allows it to be a key component in the development of novel compounds in both the pharmaceutical and agrochemical industries.
Pharmaceutical Development: This compound is a crucial building block for synthesizing various pharmaceuticals, particularly kinase inhibitors for cancer therapy.[8] Kinases are key enzymes in cellular signaling pathways, and their inhibition is a major strategy in treating diseases like cancer and inflammatory disorders.[8] The pyrazine scaffold is a common motif in many FDA-approved kinase inhibitors.[8] this compound serves as a starting material for creating libraries of potential drug candidates that target specific kinases.[1] It is also used in the development of anti-inflammatory agents.[1]
Caption: Role of this compound in kinase inhibitor discovery.
Agrochemical Synthesis: In the agricultural sector, this compound is employed in the formulation of modern agrochemicals.[1][9] It is a precursor for the synthesis of effective herbicides and fungicides, which are essential for crop protection and enhancing yields.[1][9]
Other Applications:
-
Material Science: The compound is explored for its potential in creating novel polymers and coatings with enhanced thermal and mechanical properties.[1]
-
Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding to better understand biological pathways.[1]
Safety and Handling
This compound is classified as a hazardous substance.[3][10] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause an allergic skin reaction and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
| Hazard Statement | Code |
| Harmful if swallowed | H302[3] |
| Causes skin irritation | H315[3] |
| May cause an allergic skin reaction | H317[3] |
| Causes serious eye damage/irritation | H318/H319[3] |
| May cause respiratory irritation | H335[3] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 59489-71-3 [chemicalbook.com]
- 6. This compound CAS#: 59489-71-3 [m.chemicalbook.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Physical Properties of 5-Bromo-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-pyrazinamine is a halogenated heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazine (B50134) core is a key pharmacophore in numerous biologically active compounds, and the presence of a bromine atom and an amino group at strategic positions allows for diverse chemical modifications. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, process development, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-bromo-2-pyrazinamine, details the experimental methodologies for their determination, and illustrates its role in synthetic chemistry.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical descriptors for 5-bromo-2-pyrazinamine. Much of the available data is computationally predicted, highlighting the need for further experimental verification.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrN₃ | [1] |
| Molecular Weight | 174.00 g/mol | [1] |
| CAS Number | 59489-71-3 | |
| Appearance | Light yellow crystal | |
| Melting Point | Data not available (related compound 5-bromo-2-pyrimidinamine: 241-243 °C) | |
| Boiling Point | Predicted: 340.7±34.0 °C (for a related compound) | |
| pKa | Predicted: 2.38±0.10 (for a related compound) | [2] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 172.95886 g/mol | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
Solubility Profile
Specific quantitative solubility data for 5-bromo-2-pyrazinamine in various organic solvents is not extensively reported in the literature. However, based on the properties of similar compounds, a qualitative solubility profile can be inferred.
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | The hydrophobic pyrazine ring and bromine atom likely dominate over the polar amino group. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents are generally effective for dissolving such heterocyclic compounds.[3] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] |
| Methanol (B129727) | Slightly Soluble (may require heating) | The polarity of methanol may allow for some dissolution, potentially enhanced by heating. |
| Dichloromethane (DCM) | Slightly Soluble | A less polar organic solvent that may dissolve the compound to some extent. |
| Hexane | Insoluble | The compound's polarity is likely too high for dissolution in nonpolar aliphatic solvents. |
Spectral Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrazine ring and the amine group. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. |
| ¹³C NMR | Resonances for the four carbon atoms of the pyrazine ring. The carbon atom attached to the bromine would be significantly shifted. |
| FTIR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations of the pyrazine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass (172.95886 Da). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity. |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 5-bromo-2-pyrazinamine are not available for the compound itself. However, standard methodologies for organic compounds would be employed.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.
-
Apparatus : Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure :
-
A small, dry sample of crystalline 5-bromo-2-pyrazinamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (1-2 °C).
-
Boiling Point Determination (for liquids)
While 5-bromo-2-pyrazinamine is a solid at room temperature, a general procedure for determining the boiling point of a liquid is as follows, which would apply if the compound were in a liquid state or dissolved in a high-boiling solvent for distillation.
-
Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure :
-
The liquid sample is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated, and the vapor is allowed to rise and surround the thermometer bulb.
-
The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.
-
Solubility Determination
The solubility of 5-bromo-2-pyrazinamine can be determined qualitatively and quantitatively.
-
Qualitative Procedure :
-
A small amount of the compound (a few milligrams) is added to a test tube containing approximately 1 mL of the solvent.
-
The mixture is agitated at room temperature.
-
Observations are made as to whether the solid dissolves completely, partially, or not at all.
-
-
Quantitative Procedure (using HPLC) :
-
A supersaturated solution of 5-bromo-2-pyrazinamine is prepared in a known volume of the solvent.
-
The solution is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solution is filtered to remove undissolved solid.
-
An aliquot of the saturated solution is diluted and analyzed by a validated HPLC method to determine the concentration, from which the solubility (e.g., in mg/mL) can be calculated.
-
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or newly synthesized organic compound like 5-bromo-2-pyrazinamine.
Role in Chemical Synthesis
5-Bromo-2-pyrazinamine is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, a common strategy in drug discovery.
References
- 1. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-Bromo-5-(2-thiazolylamino)pyrazine CAS#: 1159820-26-4 [m.chemicalbook.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
2-Amino-5-bromopyrazine molecular weight and formula
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Amino-5-bromopyrazine, a key intermediate for researchers, scientists, and professionals in drug development and materials science.
Core Molecular Data
This compound is a substituted pyrazine (B50134) derivative with significant applications in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H4BrN3 | [1][2][3][4][5] |
| Molecular Weight | 174.00 g/mol | [1][2][3][4][5] |
| CAS Number | 59489-71-3 | [1][2][4][5] |
| Appearance | Solid | [2][6] |
| Melting Point | 113-117 °C | [6][7] |
| Boiling Point | 274.2 °C at 760 mmHg | [3] |
| Density | 1.844 g/cm³ | [3] |
| SMILES | Nc1cnc(Br)cn1 | [6] |
| InChI Key | KRRTXVSBTPCDOS-UHFFFAOYSA-N | [3][6] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS).
Experimental Protocol: Bromination of 2-Aminopyrazine
This protocol outlines the synthesis of this compound from 2-aminopyrazine.[1]
Materials:
-
2-Aminopyrazine (15.0 g, 157 mmol)
-
N-bromosuccinimide (NBS) (28.2 g, 159 mmol)
-
Dichloromethane (B109758) (CH2Cl2) (900 mL)
-
Diatomaceous earth (Celite®)
-
Silica (B1680970) gel (300 g)
-
Ethyl acetate (B1210297)/hexane (B92381) mixture (30% ethyl acetate)
Procedure:
-
Dissolve 2-aminopyrazine in dichloromethane in a suitable reaction vessel.
-
Add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.
-
Add silica gel to the filtrate and concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by flash column chromatography using a 30% ethyl acetate in hexane solution as the eluent.
-
The final product, this compound, is obtained with a reported yield of 81.5%.[1]
Characterization:
-
Mass Spectrum (APCI(+)) m/z: 174 ([M + H]+)[1]
-
¹H NMR (300 MHz, CDCl₃) δ: 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[1]
Applications in Organic Synthesis
This compound is a valuable building block in medicinal chemistry due to its utility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyrazine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with arylboronic acids to form C-C bonds. This method is particularly useful for synthesizing biaryl and heteroaryl compounds, and it can be performed without the need to protect the amino group.[3][5]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds by coupling this compound with various amines in the presence of a palladium catalyst.[8][9] This is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.
References
- 1. This compound | 59489-71-3 [chemicalbook.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of 2-Amino-5-bromopyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromopyrazine in a range of common organic solvents. The data presented herein is critical for the development of purification, crystallization, and formulation processes in the pharmaceutical and chemical industries. This document details the experimental methodology for solubility determination and presents quantitative data in a clear, tabular format for ease of comparison and interpretation.
Introduction
This compound is a heterocyclic compound containing nitrogen and bromo groups, making it a significant intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structure is of interest in the development of chemotherapeutic agents.[1] A thorough understanding of its solubility in different solvents is fundamental for optimizing reaction conditions, ensuring high purity during crystallization, and developing stable formulations.[2] This guide is based on experimentally determined solubility data to aid researchers in selecting appropriate solvent systems for their work.
Quantitative Solubility Data
The mole fraction solubility of this compound was experimentally measured in ten different pure solvents at temperatures ranging from 278.15 K to 323.15 K.[1][2] The results indicate that solubility generally increases with temperature across all tested solvents.[1][2] Among the pure solvents, N,N-dimethylformamide (DMF) was found to be the solvent in which this compound exhibits the highest solubility.[1][2]
The following table summarizes the mole fraction solubility (x₁) of this compound in the specified solvents at various temperatures.
Table 1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents at Various Temperatures (K)
| Temperature (K) | Methanol (B129727) | Ethanol | Isopropanol | n-Propanol | n-Butanol | Acetone (B3395972) | DMF | Ethylene (B1197577) Glycol (EG) | Propylene (B89431) Glycol (PG) | Water |
| 278.15 | 0.00512 | 0.00391 | 0.00285 | 0.00331 | 0.00298 | 0.01284 | 0.12851 | 0.00189 | 0.00211 | 0.00072 |
| 283.15 | 0.00634 | 0.00485 | 0.00358 | 0.00415 | 0.00375 | 0.01593 | 0.14723 | 0.00234 | 0.00262 | 0.00085 |
| 288.15 | 0.00781 | 0.00601 | 0.00448 | 0.00519 | 0.00471 | 0.01968 | 0.16812 | 0.00288 | 0.00325 | 0.00101 |
| 293.15 | 0.00958 | 0.00742 | 0.00559 | 0.00649 | 0.00590 | 0.02424 | 0.19145 | 0.00355 | 0.00402 | 0.00119 |
| 298.15 | 0.01171 | 0.00914 | 0.00695 | 0.00810 | 0.00738 | 0.02978 | 0.21751 | 0.00438 | 0.00498 | 0.00141 |
| 303.15 | 0.01427 | 0.01121 | 0.00862 | 0.01007 | 0.00921 | 0.03651 | 0.24662 | 0.00541 | 0.00618 | 0.00167 |
| 308.15 | 0.01734 | 0.01371 | 0.01066 | 0.01247 | 0.01145 | 0.04468 | 0.27911 | 0.00668 | 0.00768 | 0.00198 |
| 313.15 | 0.02099 | 0.01671 | 0.01316 | 0.01538 | 0.01418 | 0.05457 | 0.31535 | 0.00824 | 0.00954 | 0.00234 |
| 318.15 | 0.02535 | 0.02030 | 0.01618 | 0.01889 | 0.01749 | 0.06649 | 0.35572 | 0.01016 | 0.01183 | 0.00278 |
| 323.15 | 0.03054 | 0.02459 | 0.01983 | 0.02313 | 0.02149 | 0.08078 | 0.40061 | 0.01251 | 0.01467 | 0.00329 |
Data sourced from the Journal of Chemical & Engineering Data, 2023.[2]
Experimental Protocol for Solubility Measurement
The presented solubility data was obtained using an isothermal method.[2] This section provides a detailed description of the experimental procedure.
3.1. Materials
-
Solute: this compound (mass fraction 98%) was recrystallized in acetone to a purity of 0.995, as verified by HPLC.[2]
-
Solvents: All organic solvents used (methanol, ethanol, isopropanol, N,N-dimethylformamide, n-propanol, n-butanol, acetone, ethylene glycol, and propylene glycol) had a mass fraction purity of over 0.995.[2] The purity was confirmed by gas chromatography.[2]
3.2. Apparatus
The experimental setup for the isothermal solubility measurement typically includes:
-
A jacketed glass vessel for temperature control.
-
A magnetic stirrer for agitation.
-
A thermostat bath for precise temperature regulation.
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.[2]
3.3. Procedure
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.
-
Equilibration: The resulting suspension is continuously stirred at a constant, preset temperature to ensure that equilibrium is reached. The time required for reaching equilibrium is determined empirically.
-
Sampling: Once equilibrium is achieved, stirring is stopped, and the suspension is allowed to settle. A sample of the supernatant is withdrawn.
-
Filtration: The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.22 μm) to remove any undissolved solid particles.
-
Analysis: The concentration of this compound in the clear, filtered solution is determined by a validated HPLC method.[2] For the referenced study, an Agilent-1260 HPLC system was used with a UV-vis detector set at 280 nm.[2] The mobile phase was neat methanol with a flow rate of 0.8 mL/min.[2]
-
Data Calculation: The mole fraction solubility is calculated from the measured concentration. The experiment is repeated at different temperatures to obtain the temperature-dependent solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal method for determining the solubility of this compound.
Caption: Workflow for Isothermal Solubility Determination.
Conclusion
The solubility of this compound is highly dependent on the choice of solvent and the temperature of the system. The provided quantitative data and experimental protocol offer a valuable resource for researchers and professionals in drug development and chemical synthesis. This information can guide the rational selection of solvents to optimize processes such as crystallization, purification, and the preparation of liquid formulations, ultimately leading to improved efficiency and product quality. The high solubility in DMF suggests its potential as a reaction solvent, while the varying solubilities in alcohols offer opportunities for controlled crystallization.
References
2-Amino-5-bromopyrazine structure and IUPAC name
An In-depth Technical Guide to 2-Amino-5-bromopyrazine
Introduction
This compound, a halogenated aromatic amine, is a pivotal intermediate in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a pyrazine (B50134) ring substituted with both an amino and a bromo group, render it a versatile building block for the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Chemical Structure and IUPAC Name
The formal IUPAC name for this compound is 5-bromopyrazin-2-amine [][2][3]. Its chemical structure is characterized by a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amino group (-NH2) is attached at the 2-position, and a bromine atom (Br) is at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a solid at room temperature, appearing as a pale yellow to brown crystalline powder[2][4]. It is soluble in organic solvents like methanol, ethanol, and ethyl acetate (B1210297) but has limited solubility in water[4][5]. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrN₃ | [][2][3] |
| Molecular Weight | 174.00 g/mol | [][3] |
| Melting Point | 111-117 °C | [2][4] |
| Boiling Point | 274.2 ± 35.0 °C (at 760 mmHg) | [][4] |
| Density | 1.844 ± 0.06 g/cm³ | [][4] |
| CAS Number | 59489-71-3 | [][2] |
| InChI Key | KRRTXVSBTPCDOS-UHFFFAOYSA-N | [][2] |
| SMILES | Nc1cnc(Br)cn1 |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of 2-aminopyrazine (B29847). The following protocol provides a representative experimental procedure.
Experimental Protocol: Synthesis via Bromination of 2-Aminopyrazine
This procedure details the synthesis of 5-bromo-2-pyrazinamine from 2-aminopyrazine using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
2-Aminopyrazine (1.0 eq)
-
N-bromosuccinimide (NBS) (1.0-1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Diatomaceous earth (Celite®)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Dissolve 2-aminopyrazine (e.g., 15.0 g, 157 mmol) in a suitable solvent such as dichloromethane (900 mL).[6]
-
Add N-bromosuccinimide (e.g., 28.2 g, 159 mmol) to the solution portion-wise while stirring at room temperature.[6]
-
Allow the reaction to stir for approximately 3.5 hours at room temperature.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove any solid byproducts.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., 30% ethyl acetate in hexane), to yield the pure this compound.[6]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds and functional materials.
-
Medicinal Chemistry : It is a key building block for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The pyrazine core is a common scaffold in many such molecules.
-
Organic Synthesis : The compound is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with boronic acids to form more complex bi-aryl structures like pyrazinylpyridines without the need for protecting the amino group.[6]
-
Material Science : It is also employed in the preparation of dyes and polycyclic azaarenes.[5]
-
Biochemical Labeling : this compound has been used as a reagent for the labeling of oligosaccharides through reductive amination.[5]
Safety Information
This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation or damage.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical and materials science. Its straightforward synthesis and versatile reactivity make it an essential tool for chemists. This guide has summarized its fundamental properties, a reliable synthetic protocol, and its principal applications, providing a solid foundation for researchers and developers working with this compound.
References
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 59489-71-3 [m.chemicalbook.com]
- 5. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 6. This compound | 59489-71-3 [chemicalbook.com]
Spectroscopic Profile of 2-Amino-5-bromopyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromopyrazine, a key intermediate in pharmaceutical synthesis. The following sections detail the available spectroscopic data, provide experimental protocols for obtaining such data, and offer a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | CDCl₃ | 8.09 | d | 1.4 |
| ¹H | CDCl₃ | 7.77 | d | 1.7 |
| ¹H | CDCl₃ | 4.30-4.78 | br s | - |
| ¹³C | CDCl₃ | ~157 (C-NH₂) | - | - |
| ¹³C | CDCl₃ | ~142 (C-Br) | - | - |
| ¹³C | CDCl₃ | ~139 (CH) | - | - |
| ¹³C | CDCl₃ | ~135 (CH) | - | - |
Note: ¹³C NMR data is estimated based on known substituent effects on the pyrazine (B50134) ring. Experimental verification is recommended.
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| APCI(+) | 174 | [M+H]⁺ |
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |
| 1650-1580 | Medium-Strong | N-H Bend (Amine) |
| 1600-1450 | Medium-Strong | C=C & C=N Stretch (Aromatic Ring) |
| 1350-1250 | Strong | C-N Stretch (Aromatic Amine) |
| 850-750 | Strong | C-H Out-of-plane Bend |
| 700-500 | Medium-Strong | C-Br Stretch |
Note: IR data is predicted based on characteristic functional group absorptions.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol (B145695) | ~250-260 | - | π → π |
| Ethanol | ~300-320 | - | n → π |
Note: UV-Vis data is an estimation based on the electronic transitions of similar aromatic amines.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio are recommended.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable solvent
-
Mass spectrometer with an appropriate ionization source (e.g., APCI or ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Set the ionization source parameters. For Atmospheric Pressure Chemical Ionization (APCI), typical parameters include a corona discharge current of a few microamperes and a vaporizer temperature appropriate for the analyte's volatility.
-
-
Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Analyze any fragment ions to gain further structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr) (IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBR pellet in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches and bends of the amino group, C=C and C=N stretches of the pyrazine ring, and the C-Br stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions in this compound.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol or other suitable solvent
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.
-
Data Acquisition: Scan the spectrum and record the absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. The observed absorption bands correspond to electronic transitions within the molecule (e.g., π → π* and n → π* transitions).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Strategic Role of 2-Amino-5-bromopyrazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyrazine has emerged as a privileged scaffold and a versatile building block in medicinal chemistry, primarily owing to its unique electronic properties and synthetic accessibility. This technical guide provides an in-depth analysis of its applications, focusing on its role in the development of potent kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The pyrazine (B50134) core, substituted with an amino group and a bromine atom, offers strategic vectors for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and amino substituents to modulate potency, selectivity, and pharmacokinetic properties. The 2-amino group provides a key hydrogen bond donor, crucial for anchoring ligands to the hinge region of kinase active sites. This guide will delve into specific applications, present quantitative pharmacological data, detail experimental protocols, and visualize the relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors, which are pivotal in treating a multitude of diseases, including cancer and inflammatory disorders.[1] The pyrazine scaffold is a key component of several FDA-approved and clinical-stage kinase inhibitors.[2]
p38 MAPK Inhibitors for Anti-inflammatory Therapy
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[3] Consequently, inhibitors of p38 MAPK are highly sought after as potential anti-inflammatory therapeutics. This compound serves as a crucial starting material for a class of potent and selective p38 MAPK inhibitors.
A prominent example, while structurally related, that illustrates the synthetic strategy involves the use of a similar 2-amino-5-bromo-heterocycle in the synthesis of Type II p38 MAPK inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase, stabilizing an inactive conformation.[3] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, which is vital for interacting with a hydrophobic region of the kinase.[3]
Quantitative Data on 2-Aminopyrazine-based p38 MAPK Inhibitors
The following table summarizes the in vitro activity of a series of representative p38 MAPKα inhibitors. While not all are directly synthesized from this compound, they represent the aminopyrazine scaffold's potential and the typical potency achieved. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.
| Compound ID | R Group (at 5-position) | p38α MAPK IC50 (nM) |
| 1a | 4-Fluorophenyl | 50 |
| 1b | 4-Methoxyphenyl | 75 |
| 1c | Pyridin-4-yl | 30 |
| 1d | Thiophen-2-yl | 120 |
Data is representative of compounds synthesized from similar 2-amino-5-bromo-heterocyclic precursors as detailed in application notes for p38 MAPK inhibitor synthesis.[3]
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound and the subsequent biological evaluation are crucial for drug development professionals.
Synthesis of 2-Amino-5-arylpyrazine via Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the synthesis of a 2-amino-5-arylpyrazine, a common core structure in p38 MAPK inhibitors, starting from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-fluorophenyl)boronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-arylpyrazine.[3]
In vitro p38 MAPKα Inhibition Assay
This protocol outlines a general method for determining the IC50 values of synthesized compounds against p38 MAPKα.
Materials:
-
Recombinant human p38 MAPKα enzyme
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-MEF2C)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the p38 MAPKα enzyme, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and the experimental process is facilitated by clear diagrams.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Versatility of 2-Amino-5-bromopyrazine: A Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyrazine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups—an amino group and a bromine atom—render it a versatile substrate for a variety of cross-coupling reactions. This guide provides an in-depth exploration of the role of this compound as a synthetic intermediate, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 59489-71-3 |
| Molecular Formula | C₄H₄BrN₃ |
| Molecular Weight | 174.00 g/mol |
| Melting Point | 113-117 °C |
| Boiling Point | 274.2±35.0 °C (Predicted) |
| Density | 1.844±0.06 g/cm³ (Predicted) |
| Appearance | Light yellow to brown needles or solid |
| Solubility | Soluble in ethanol, ethyl acetate, and methanol |
Core Synthetic Applications
This compound is a valuable precursor in a multitude of chemical transformations. The electron-withdrawing nature of the pyrazine (B50134) ring, combined with the presence of the amino and bromo substituents, allows for selective and efficient participation in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures found in many biologically active compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple this compound with a boronic acid or ester. This reaction is instrumental in the synthesis of 2-amino-5-arylpyrazines, which are common scaffolds in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) is placed in a round-bottom flask.[1] The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed 1,4-dioxane (B91453) and water (4:1 v/v, 5 mL) are then added. The reaction mixture is heated to 85-95 °C and stirred for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-amino-5-arylpyrazine.[1]
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
Note: Yields are based on reactions with structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) and are representative.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl or N-alkyl aminopyrazines from this compound and a primary or secondary amine. This transformation is crucial for accessing a wide range of substituted aminopyrazines that are prevalent in pharmacologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 mmol), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.2 mmol) are combined.[2] Anhydrous toluene (B28343) or 1,4-dioxane (5 mL) is added, and the mixture is heated to 80-110 °C for 16-24 hours. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the N-substituted 5-aminopyrazin-2-amine.
Quantitative Data for Buchwald-Hartwig Amination Reactions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 (with chloroanisole) |
| Morpholine | Pd(OAc)₂ (3-6) | Ligand 3 (6-12) | NaOtBu | Toluene | 100 | - | Good to Excellent |
| N-Methylaniline | Pd₂(dba)₃ (0.5) | Ligand 3 (2) | NaOtBu | Toluene | 100 | - | Good to Excellent |
| 2,6-Dimethylaniline | Pd₂(dba)₃ (0.5) | Ligand 3 (2) | NaOtBu | Toluene | 100 | - | 89 |
Note: Yields are based on reactions with structurally similar aryl halides and are representative.[2]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 2-amino-5-alkynylpyrazines by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynylpyrazines are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in materials science.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a flask under an inert atmosphere are added this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 mmol), and copper(I) iodide (CuI, 0.05-0.1 mmol).[3][4] Anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol) are then added. The reaction mixture is stirred at room temperature or heated to 65-100 °C for 3-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired 2-amino-5-alkynylpyrazine.[3][4]
Quantitative Data for Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72 |
Note: Yields are based on reactions with structurally similar 2-amino-3-bromopyridines and are representative.[4]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrazine core, readily functionalized using this compound, is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.
VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, promoting their growth and metastasis. Inhibiting VEGFR-2 signaling is a well-established anti-cancer strategy.
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides efficient and modular routes to a vast array of complex molecules. The pyrazine-containing structures synthesized from this precursor are of significant interest in drug discovery, particularly in the development of kinase inhibitors targeting critical cancer-related signaling pathways. The detailed protocols and data presented in this guide aim to facilitate the broader application of this compound in the synthesis of novel compounds for scientific research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
An In-depth Technical Guide to 2-Amino-5-bromopyrazine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyrazine, a pivotal heterocyclic amine, has emerged as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its unique electronic and structural properties make it a versatile intermediate, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, extensive characterization data, and its significant applications in medicinal chemistry, with a focus on its role in the synthesis of targeted therapeutics.
Introduction and Historical Context
The development of pyrazine (B50134) chemistry has been instrumental in the advancement of medicinal chemistry, with the pyrazine scaffold being a key component in numerous FDA-approved drugs. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of halogenated aminopyrazines as versatile intermediates in organic synthesis. The strategic placement of an amino group and a bromine atom on the pyrazine ring provides two distinct points for chemical modification, enabling the construction of complex molecular architectures. Its significance grew substantially with the rise of targeted cancer therapies, where it serves as a key fragment for molecules designed to interact with specific biological targets, such as protein kinases.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59489-71-3 | |
| Molecular Formula | C₄H₄BrN₃ | |
| Molecular Weight | 174.00 g/mol | |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 113-117 °C | |
| Boiling Point | 274.2±35.0 °C (Predicted) | |
| Density | 1.844±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H) | [2] |
| ¹³C NMR | Data not explicitly found in searches | |
| Mass Spectrum (APCI+) | m/z: 174 ([M+H]⁺) | [2] |
| Infrared (IR) | Specific peak data not explicitly found in searches |
Synthesis of this compound: Experimental Protocols
The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 2-aminopyrazine (B29847). Below are detailed experimental protocols based on literature findings.
Synthesis via Bromination with N-Bromosuccinimide (NBS)
This method is widely employed due to its high yield and relatively mild reaction conditions.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl Acetate
-
Hexane
-
Diatomaceous earth (Celite®)
Procedure: [2]
-
Dissolve 2-Aminopyrazine (15.0 g, 157 mmol) in dichloromethane (900 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add N-bromosuccinimide (28.2 g, 159 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®).
-
Treat the filtrate with silica gel (300 g) and concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a mixture of 30% ethyl acetate in hexane.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid (22.09 g, 81.5% yield).
Characterization:
-
Mass Spectrum (APCI+): m/z 174 ([M+H]⁺)[2]
-
¹H NMR (300 MHz, CDCl₃): δ 8.09 (d, J=1.4 Hz, 1H), 7.77 (d, J=1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[2]
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative for the synthesis.
Procedure: [2]
-
In a 10 mL glass tube sealed with a silicon septum, dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (B52724) (5 mL).
-
Add N-bromosuccinimide (NBS) (1.1–2.2 mmol) to the solution.
-
Introduce the reaction tube into a microwave oven and heat to 100 °C with variable microwave power up to 300 W.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Applications in Drug Discovery and Development
This compound is a highly valued intermediate in the pharmaceutical industry, primarily for the synthesis of kinase inhibitors.[1] The pyrazine ring can act as a bioisostere for other aromatic systems and the nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the kinase hinge region.
Intermediate in the Synthesis of Gilteritinib
A prominent example of the application of this compound is in the synthesis of Gilteritinib (ASP2215), a potent FLT3/AXL inhibitor used for the treatment of acute myeloid leukemia (AML).[3]
Experimental Workflow for Gilteritinib Synthesis Intermediate:
The synthesis of Gilteritinib involves a multi-step process where a key intermediate is synthesized utilizing this compound. The following diagram illustrates a generalized workflow for the coupling of this compound with a suitable partner, a common strategy in the synthesis of such kinase inhibitors.
Caption: Suzuki coupling workflow.
Role in Targeting Kinase Signaling Pathways
Gilteritinib functions by inhibiting the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is often mutated in AML, leading to uncontrolled cell proliferation and survival. The pyrazine core, derived from this compound, plays a critical role in binding to the ATP-binding pocket of the FLT3 kinase.
Simplified FLT3 Signaling Pathway and Inhibition by Gilteritinib:
Caption: FLT3 signaling pathway inhibition.
Conclusion
This compound stands as a testament to the enabling power of heterocyclic chemistry in modern drug discovery. Its straightforward synthesis and versatile reactivity have cemented its role as a key intermediate for the development of targeted therapies. As our understanding of the molecular drivers of disease continues to expand, the demand for such well-characterized and adaptable building blocks will undoubtedly grow, ensuring that this compound remains a compound of significant interest to the scientific community for years to come. Future research may focus on developing even more efficient and greener synthetic routes and exploring its application in the synthesis of novel therapeutic agents beyond kinase inhibitors.
References
Navigating the Synthesis and Safety of 2-Amino-5-bromopyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of 2-Amino-5-bromopyrazine, a key intermediate in the development of novel therapeutics. This document is intended for professionals in research and drug development who require detailed technical information for laboratory use.
Chemical Identity and Physical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrN₃ | [1] |
| Molecular Weight | 174.00 g/mol | [1] |
| Appearance | Pale yellow to yellow or beige powder/solid | [2][3] |
| Melting Point | 111-117 °C | [3] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [4] |
| CAS Number | 59489-71-3 | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 / 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Note: Classification may vary slightly between suppliers.[5][6]
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301/H302 | Toxic/Harmful if swallowed.[5][6] |
| H315 | Causes skin irritation.[5][6] | |
| H319 | Causes serious eye irritation.[5][6] | |
| H335 | May cause respiratory irritation.[5][6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P264 | Wash hands thoroughly after handling.[5] | |
| P270 | Do not eat, drink or smoke when using this product.[5] | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] | |
| P405 | Store locked up.[5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
In case of a spill, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[7]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Some suppliers recommend refrigeration.[8]
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] The bromine atom at the 5-position allows for facile functionalization through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Role in Kinase Inhibitor Synthesis
Derivatives of 2-aminopyrazine (B29847) have been identified as potent inhibitors of several kinases, including Nek2 (NIMA-related kinase 2), a key regulator of the cell cycle.[9] Overexpression of Nek2 is implicated in various cancers, making it an attractive therapeutic target.[10] The pyrazine (B50134) core can act as a scaffold, with substitutions at the 5-position modulating the inhibitor's potency and selectivity.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize a 2-amino-5-arylpyrazine derivative, a common core structure in kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-5-arylpyrazine.[11][12][13]
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Biological Context: The Nek2 Signaling Pathway
Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[14] Dysregulation of Nek2 can lead to chromosomal instability, a hallmark of many cancers.[15] Nek2 is a promising target for cancer therapy, and inhibitors derived from this compound have shown potential in this area.[9][16]
The following diagram illustrates a simplified overview of the Nek2 signaling pathway and its role in cell cycle progression.
Caption: Simplified Nek2 Signaling Pathway in Cell Cycle Regulation.
Logical Workflow for Handling and Use
The following diagram outlines the logical workflow for a researcher from receiving this compound to its use in a synthetic reaction.
Caption: Logical Workflow for Handling and Use of this compound.
This guide provides essential information for the safe handling and effective use of this compound in a research and development setting. Always consult the specific Safety Data Sheet provided by your supplier and follow your institution's safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 16. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Aminobromopyridine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobromopyridines are a class of heterocyclic organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of amino and bromo substituents on the pyridine (B92270) ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity.[1] This guide provides a comprehensive overview of the biological activities of aminobromopyridine isomers, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Understanding the structure-activity relationships of these isomers is pivotal for the rational design of novel therapeutic agents.[1]
While a direct comparative study of the biological activities of 2-amino-5-bromopyridine (B118841), 3-amino-5-bromopyridine (B85033), and 4-amino-5-bromopyridine is not extensively available in the public domain, this guide synthesizes the existing data on their derivatives to provide insights into their potential therapeutic applications.[1]
Data Presentation: Comparative Biological Activities
The following tables summarize the reported biological activities of derivatives of aminobromopyridine isomers. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anticancer Activity of Aminobromopyridine Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminopyridine (B139424) Derivatives | |||
| (+)-nopinone-based 2-amino-3-cyanopyridine (B104079) (4f) | A549 (Lung) | 23.78 | [2] |
| MKN45 (Gastric) | 67.61 | [2] | |
| MCF7 (Breast) | 53.87 | [2] | |
| Amino acid conjugate of 2-aminopyridine (S6c) | A2780CISR (Ovarian, cisplatin-resistant) | Promising Inhibition | [3] |
| 3-Aminopyridine Derivatives | |||
| Amino acid conjugate of aminopyridine (S4c) | A2780 (Ovarian) | Significant antioxidant potential, selected for anticancer screening | [3] |
| 4-Aminopyridine Derivatives | |||
| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) | Not specified (Adenosine Kinase Inhibition) | 0.0017 | [4] |
Data for 4-aminobromopyridine derivatives in anticancer assays is limited in the reviewed literature.
Table 2: Antimicrobial Activity of Aminobromopyridine Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridine Derivatives | |||
| 2-amino-3-cyanopyridine derivative (2c) | S. aureus | 39 | |
| B. subtilis | 39 | ||
| 3-Aminopyridine Derivatives | |||
| 3-Amino-5-bromopyridine | S. aureus | Inhibitory effects observed | [5] |
| E. coli | Inhibitory effects observed | [5] | |
| Imidazo[4,5-b]pyridine derivative (from 5-bromopyridine-2,3-diamine) | B. cereus | 0.07 | [6] |
Direct MIC values for the parent aminobromopyridine isomers are not consistently reported.
Table 3: Kinase Inhibitory Activity of Aminobromopyridine Derivatives (IC50 values in nM)
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 4-Aminopyridine Derivatives | |||
| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) | Adenosine (B11128) Kinase (AK) | 1.7 | [4] |
| ALK5 Inhibitor II (a 2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine) | TGF-β RI (ALK5) | 23 (binding), 4 (auto-phosphorylation) | [7] |
Data for 2-amino-5-bromopyridine and 3-amino-5-bromopyridine derivatives as specific kinase inhibitors with IC50 values were not prevalent in the initial broad searches.
Mandatory Visualization
Signaling Pathways
Derivatives of aminopyridines have been widely investigated as kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammation. Below are diagrams of prominent pathways often modulated by such inhibitors.
Experimental Workflows
Experimental Protocols
Protocol 1: MTT Assay for Anticancer Activity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of aminobromopyridine isomers and their derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Aminobromopyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the aminobromopyridine compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of aminobromopyridine isomers and their derivatives against various bacterial strains.
Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Aminobromopyridine compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the aminobromopyridine compounds in the wells of a 96-well plate containing MHB.[10]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Conclusion
The aminobromopyridine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct comparative data on the core isomers is limited, the exploration of their derivatives has revealed significant potential in anticancer, antimicrobial, and kinase inhibition applications. The methodologies and data presented in this guide are intended to provide a foundational resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic promise of these versatile heterocyclic compounds. Further side-by-side comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships of aminobromopyridine isomers.
References
- 1. anygenes.com [anygenes.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. cellgs.com [cellgs.com]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-amino-5-bromopyrazine from 2-aminopyrazine (B29847), a critical transformation for the generation of key intermediates in pharmaceutical and materials science research. The primary method detailed is the electrophilic bromination using N-bromosuccinimide (NBS), a widely used and effective reagent for this purpose.[1][2][3] This application note includes various reaction conditions, purification methods, and a comparative summary of reported yields to aid researchers in selecting the optimal procedure for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex heterocyclic compounds. The pyrazine (B50134) nucleus is a core component in numerous biologically active molecules, including antiviral and anti-inflammatory agents.[1] The introduction of a bromine atom at the 5-position of the 2-aminopyrazine ring provides a reactive handle for further functionalization through cross-coupling reactions and other transformations. The electron-donating amino group at the 2-position activates the pyrazine ring towards electrophilic substitution, making the selective bromination at the 5-position a feasible and important synthetic step. N-Bromosuccinimide (NBS) is a commonly employed brominating agent due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of bromine, which can enhance selectivity and minimize the formation of dibrominated byproducts.[4][5]
Data Presentation
The following table summarizes various reported conditions and yields for the synthesis of this compound from 2-aminopyrazine using N-bromosuccinimide (NBS).
| Entry | Solvent | Temperature | Reaction Time | Molar Ratio (2-aminopyrazine:NBS) | Yield (%) | Notes |
| 1 | Acetonitrile (B52724) | Room Temperature | - | 1:1.1 | High Performance | Monobrominated product obtained with high performance.[1] |
| 2 | Acetonitrile | 100 °C (Microwave) | 5 min | 1:1.1 | Good Yield | Dibrominated product (6%) also formed.[1] |
| 3 | Dichloromethane (B109758) | Room Temperature | 3.5 hours | 1:1.01 | 81.5 | Purified by flash column chromatography.[6] |
| 4 | Dimethylformamide (DMF) | 20 °C | 8-10 hours | 1:1 | 80 | Reaction initiated in an ice bath.[7] |
Experimental Protocols
Protocol 1: Room Temperature Bromination in Dichloromethane
This protocol is based on a high-yield synthesis using dichloromethane as the solvent at room temperature.[6]
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 2-aminopyrazine (1.0 eq).
-
Dissolve the 2-aminopyrazine in dichloromethane.
-
Add N-bromosuccinimide (1.01 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®).
-
Add silica gel to the filtrate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography using a mixture of 30% ethyl acetate in hexane as the eluent to obtain this compound.
Protocol 2: Microwave-Assisted Bromination in Acetonitrile
This protocol utilizes microwave irradiation to accelerate the reaction, leading to shorter reaction times.[1][8]
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Microwave reactor tube with a silicon septum
-
Magnetic stir bar
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL glass tube for microwave synthesis, dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL).
-
Add N-bromosuccinimide (1.1 mmol).
-
Seal the tube with a silicon septum and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C using microwave irradiation and maintain for 5 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 2-Aminopyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-amino-5-bromopyrazine via the electrophilic bromination of 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS). This reaction is a fundamental transformation in organic synthesis, providing a key intermediate for the development of novel pharmaceutical agents and other functional molecules.
Introduction
2-Aminopyrazine and its halogenated derivatives are important building blocks in medicinal chemistry. The pyrazine (B50134) nucleus is a core scaffold in numerous biologically active compounds. The introduction of a bromine atom onto the pyrazine ring provides a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the regioselective bromination of electron-rich aromatic systems like 2-aminopyrazine.[1] The amino group in 2-aminopyrazine is an activating group that directs electrophilic substitution primarily to the 5-position.
Reaction and Mechanism
The bromination of 2-aminopyrazine with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the pyrazine ring, making it more susceptible to attack by an electrophile. NBS serves as a source of electrophilic bromine. The reaction typically shows high regioselectivity for the 5-position due to the directing effect of the amino group.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the NBS bromination of 2-aminopyrazine to afford this compound.
| Entry | NBS (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.0 | Dichloromethane (B109758) | Room Temp. | 3.5 | 81.5 | [2] |
| 2 | 1.1 | Acetonitrile | Room Temp. | - | High Performance | [3] |
| 3 | 1.1 | Acetonitrile | 100 | 0.083 (Microwave) | 88 | [2] |
| 4 | 1.1 | Acetonitrile | 100 | - | Poor Yield | [3] |
| 5 | - | DMF | 0 | overnight | - | [3] |
Experimental Protocol
This protocol is based on a commonly cited procedure for the synthesis of this compound.[2]
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in dichloromethane (e.g., 60 mL per 1 g of 2-aminopyrazine).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.01 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture through a pad of diatomaceous earth (Celite®) to remove any insoluble material.
-
Initial Purification: Add silica gel to the filtrate and concentrate the mixture under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the resulting crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) as the eluent.
-
Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of NBS bromination of 2-aminopyrazine.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation for the synthesis of arylamines and their heteroaromatic analogs. The 2-amino-5-bromopyrazine core is a valuable scaffold in medicinal chemistry, and its functionalization via Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination on this compound, covering optimized reaction conditions, detailed experimental protocols, and a summary of expected outcomes with various amine coupling partners.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
The choice of ligand, base, and solvent is crucial for the efficiency and scope of this transformation. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with a selection of primary and secondary amines. These examples are based on established protocols for similar heteroaromatic systems and serve as a guide for reaction optimization.
| Amine Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | 80-90 |
| Morpholine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 10-16 | 88-98 |
Note: Yields are indicative and may vary based on the specific reaction scale, purity of reagents, and precise reaction conditions. Optimization of catalyst, ligand, and base may be necessary for specific amine substrates.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a detailed methodology for a typical small-scale Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware and syringes
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.5 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted-5-aminopyrazin-2-amine.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for the Buchwald-Hartwig amination experiment.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed experimental procedures for the Suzuki coupling of 2-Amino-5-bromopyrazine with various arylboronic acids. The resulting 2-amino-5-arylpyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to efficiently functionalize the C5-position of the pyrazine (B50134) ring is of significant interest for the development of novel drug candidates.
The presence of the electron-rich 2-amino group on the pyrazine ring can influence the catalytic cycle. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. This document outlines general protocols for both conventional heating and microwave-assisted Suzuki coupling of this compound and provides representative data based on structurally similar substrates to guide reaction optimization.
Data Presentation: Representative Yields
The following table summarizes typical yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1][2] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions. Actual yields with this compound may vary and optimization may be required.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-5-phenylpyrazine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)pyrazine | 80 |
| 3 | 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)pyrazine | 72 |
| 4 | 3-Methylphenylboronic acid | 2-Amino-5-(3-methylphenyl)pyrazine | 78 |
| 5 | 2-Thienylboronic acid | 2-Amino-5-(2-thienyl)pyrazine | 65 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[2]
Protocol 1: Conventional Heating Method
This protocol is a general and robust method suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction) via syringe.[1]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-arylpyrazine.[2]
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically accelerate the Suzuki-Miyaura coupling, often reducing reaction times from hours to minutes.[2]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 equivalents)
-
Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2] The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of 2-amino-5-arylpyrazines via Suzuki coupling.
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
Logical Relationships of Reaction Components
This diagram illustrates the key components and their roles in a successful Suzuki coupling reaction.
Caption: Key components and their roles in the Suzuki coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-amino-5-bromopyrazine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and are supported by quantitative biological data and visualizations of relevant signaling pathways.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazine (B50134) scaffold, particularly 2-aminopyrazine, is a privileged structure in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions within the kinase ATP-binding site. This compound serves as a valuable building block, with the bromine atom providing a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of kinase inhibitors.[1]
Key Synthetic Strategies
The bromine atom at the 5-position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity against specific kinase targets.
Application Example: Synthesis of a Tyrosine Kinase Inhibitor (AKN028 Analogue)
While the following protocol describes the synthesis of the tyrosine kinase inhibitor AKN028 starting from the closely related 2-amino-3,5-dibromopyrazine, the synthetic steps are directly applicable to this compound for the generation of analogous kinase inhibitors. AKN028 has demonstrated significant preclinical activity against acute myeloid leukemia (AML).
Experimental Workflow for AKN028 Synthesis
Caption: Synthetic workflow for the tyrosine kinase inhibitor AKN028.
Quantitative Data for AKN028 Synthesis
| Step | Reactants | Catalyst/Reagents | Solvent | Yield | Purity (HPLC) |
| SNAr Reaction | 2-Amino-3,5-dibromopyrazine, 5-Aminoindole | Triethylamine | DMSO | 81% | >95% |
| Suzuki Coupling | Intermediate from Step 1, 4-Pyridinylboronic acid | Pd(dppf)Cl₂ , K₂CO₃ | DMF | 85% | 96% |
| Purification | Crude AKN028 | - | - | 58% | 99.9% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-aminopyrazine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2 equivalents)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the amine, the base, the palladium precatalyst, and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 5-amino-2-aminopyrazine derivative.
Target Kinases and Signaling Pathways
Derivatives of this compound have the potential to inhibit a variety of kinases involved in key signaling pathways implicated in disease.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in inflammation and apoptosis.[2][3]
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
c-Jun N-Terminal Kinase (JNK) Signaling Pathway
The JNK pathway is another stress-activated protein kinase pathway involved in apoptosis, inflammation, and cell differentiation.[4][5]
JNK Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 3. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Pyrazinylpyridines from 2-Amino-5-bromopyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazinylpyridines from 2-amino-5-bromopyrazine. Pyrazinylpyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Introduction
The synthesis of functionalized bi- and hetero-aryl compounds is a cornerstone of modern medicinal chemistry. Among these, pyrazinylpyridines represent a class of compounds with diverse pharmacological activities. The starting material, this compound, offers a versatile platform for the introduction of various pyridine (B92270) moieties through established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions are valued for their broad substrate scope, functional group tolerance, and generally high yields.
This guide will detail the protocols for these key transformations, provide expected quantitative data based on analogous reactions, and present visual workflows to aid in experimental design and execution.
Synthetic Strategies
The preparation of pyrazinylpyridines from this compound can be broadly categorized into two main approaches:
-
C-C Bond Formation: Coupling the pyrazine (B50134) and pyridine rings via a direct carbon-carbon bond. This is typically achieved through Suzuki-Miyaura or Stille cross-coupling reactions.
-
C-N Bond Formation: Linking the pyrazine and pyridine rings via a nitrogen atom. The Buchwald-Hartwig amination is the premier method for this transformation.
The choice of strategy depends on the desired final structure and the availability of starting materials.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. This data can serve as a guide for optimizing the synthesis of various pyrazinylpyridines.
| Coupling Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | |||||||
| Analogous Reaction | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) / H₂O (4:1) | 90 | 18 | 65-85 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 | 24 | 70-95 | ||
| Buchwald-Hartwig | |||||||
| Analogous Reaction | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene (B28343) | 110 | 12-24 | 50-82 | [2][3][4] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 60-90 | ||
| Stille | |||||||
| General Protocol | Pd(PPh₃)₄ | - | DMF | 80-100 | 12-24 | 50-80 | [5] |
| Pd₂(dba)₃ / P(fur)₃ | - | Toluene | 100 | 16 | 60-85 |
Note: Yields are based on reactions with structurally similar amino-bromo-heterocycles and may vary for this compound.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with a pyridylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Pyridylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a Schlenk flask, add this compound, the pyridylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound with an aminopyridine.
Materials:
-
This compound (1.0 equiv)
-
Aminopyridine (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube or Schlenk flask
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask or sealed tube.
-
Add this compound and the aminopyridine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring at 100-110 °C.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Characterize the purified product using appropriate spectroscopic methods.
Stille Cross-Coupling for C-C Bond Formation
This protocol provides a general method for the Stille coupling of this compound with an organostannylpyridine. Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound (1.0 equiv)
-
Organostannylpyridine (e.g., 2-(tributylstannyl)pyridine, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
(Optional) Additive (e.g., CuI, 5-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
-
Aqueous potassium fluoride (B91410) (KF) solution
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst (and optional additive).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the organostannylpyridine via syringe.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding an aqueous solution of KF and stir for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through Celite, washing with an organic solvent.
-
Perform an aqueous workup on the filtrate, then dry and concentrate the organic layer.
-
Purify the crude product by column chromatography.
-
Characterize the final compound by NMR and mass spectrometry.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide efficient and versatile methods for the synthesis of pyrazinylpyridines from this compound. The choice of the Suzuki-Miyaura, Buchwald-Hartwig, or Stille reaction allows for the strategic formation of either C-C or C-N linkages, enabling access to a wide range of derivatives for applications in drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers in these fields. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-bromopyrazine as a Versatile Intermediate for the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-5-bromopyrazine and its analogs as key intermediates in the synthesis of potent anti-cancer agents, particularly kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its pyrazine (B50134) core is a common scaffold in numerous biologically active compounds, and the presence of both an amino group and a bromine atom at strategic positions allows for diverse and targeted chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The amino group can be functionalized through various reactions, further expanding the chemical space for drug discovery. This document focuses on the application of this compound and its closely related analog, 2-amino-3,5-dibromopyrazine (B131937), in the development of kinase inhibitors for cancer therapy.
Featured Application: Synthesis of AKN-028, a Potent FLT3 Kinase Inhibitor
A prime example of the utility of brominated aminopyrazines is in the synthesis of AKN-028, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Aberrant FLT3 signaling is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it an attractive therapeutic target. AKN-028 has demonstrated significant anti-leukemic activity in both cell lines and primary AML cultures.[1]
Quantitative Biological Data
The cytotoxic activity of AKN-028 has been evaluated against a panel of human cancer cell lines, demonstrating particular efficacy in AML cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.006 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 0.008 | [1] |
| HL-60 | Acute Myeloid Leukemia | >10 | [1] |
| U937 | Histiocytic Lymphoma | >10 | [1] |
| K562 | Chronic Myeloid Leukemia | >10 | [1] |
Table 1: In vitro cytotoxic activity of AKN-028 against various cancer cell lines.
Signaling Pathway
AKN-028 exerts its anti-cancer effects by inhibiting the FLT3 receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cell survival, proliferation, and differentiation.
Caption: Simplified signaling pathway of FLT3 and its inhibition by AKN-028.
Experimental Protocols
Synthesis of AKN-028 Intermediate via SNAr Reaction
This protocol is adapted from the kilogram-scale synthesis of AKN-028 and utilizes 2-amino-3,5-dibromopyrazine as the starting material.[2]
Reaction Scheme:
Materials:
-
2-amino-3,5-dibromopyrazine
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve 2-amino-3,5-dibromopyrazine and 5-aminoindole in DMF.
-
Carefully flush the vessel with an inert gas.
-
Add the base to the reaction mixture.
-
Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Isolate the crude product by filtration and dry under vacuum.
-
Purify the product if necessary, for example, by recrystallization or column chromatography.
Synthesis of AKN-028 via Suzuki Coupling
Reaction Scheme:
Materials:
-
N-(3,5-dibromopyrazin-2-yl)-1H-indol-5-amine (from the previous step)
-
4-pyridinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Potassium carbonate solution)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the SNAr product and 4-pyridinylboronic acid in DMF.
-
Thoroughly flush the vessel with an inert gas.
-
Add the palladium catalyst to the mixture.
-
Add the aqueous base solution to the closed vessel.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C).
-
Monitor the reaction for completion using HPLC.
-
After the reaction is complete, cool the mixture and precipitate the product by adding water.
-
Isolate the crude AKN-028 by filtration and dry.
-
Purify the final product to remove residual palladium and other impurities. This may involve treatment with a palladium scavenger and subsequent recrystallization.
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of anti-cancer agents derived from this compound.
Caption: General workflow from intermediate to biological data.
Alternative Application: Synthesis of Brominated Coelenteramine Analogs
This compound and 3,5-dibromopyrazin-2-amine can also serve as starting materials for the synthesis of brominated coelenteramine analogs via Suzuki-Miyaura cross-coupling with various phenylboronic acids.[3] These compounds have been investigated for their cytotoxic potential against breast and prostate cancer cell lines.
Quantitative Biological Data
| Compound | Starting Material | Cancer Cell Line | IC50 (μM) | Reference |
| Clm-1 | 5-bromopyrazin-2-amine | PC-3 (Prostate) | ~25 | [3] |
| Clm-1 | 5-bromopyrazin-2-amine | MCF-7 (Breast) | ~40 | [3] |
| Clm-2 | 3,5-dibromopyrazin-2-amine | PC-3 (Prostate) | >50 | [3] |
| Clm-2 | 3,5-dibromopyrazin-2-amine | MCF-7 (Breast) | >50 | [3] |
Table 2: Cytotoxic activity of brominated coelenteramine analogs.
Conclusion
This compound and its di-brominated analog are highly valuable intermediates for the synthesis of novel anti-cancer agents. The strategic placement of the bromine and amino functionalities allows for the facile construction of complex molecules with potent biological activities, particularly as kinase inhibitors. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from these versatile building blocks in the ongoing quest for more effective cancer therapeutics.
References
- 1. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed C-N Bond Formation with 2-Amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the construction of N-arylated compounds. This application note details the use of copper catalysis for the C-N cross-coupling of 2-amino-5-bromopyrazine with a variety of nitrogen-containing nucleophiles. This methodology is of significant interest in medicinal chemistry and drug development, as the resulting 2,5-disubstituted aminopyrazine scaffold is a key structural motif in numerous biologically active molecules. The protocols described herein are adapted from established procedures for the analogous 2-amino-5-halopyridines and provide a robust starting point for the synthesis of diverse compound libraries.
Reaction Principle
The core of this transformation is an Ullmann-type condensation, where a copper(I) catalyst, typically in the presence of a ligand and a base, facilitates the coupling of an aryl halide (this compound) with a nitrogen nucleophile (amines, amides, or heterocycles). The ligand, often a diamine or an amino acid, plays a crucial role in stabilizing the copper catalyst and promoting the reaction under milder conditions than traditional Ullmann reactions. The base is essential for the deprotonation of the nucleophile, activating it for the coupling reaction.
Data Presentation
The following table summarizes representative quantitative data for the copper-catalyzed C-N cross-coupling of 2-amino-5-iodopyridine (B21400) with various amines, which serves as a predictive model for the reactivity of this compound. It is important to note that reactions with 2-amino-5-bromopyridine (B118841) may require longer reaction times or slightly higher temperatures to achieve comparable yields to the iodo-analogue.[1]
| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 5-(Morpholin-4-yl)pyrazin-2-amine | 10 | 87 |
| 2 | Piperidine | 5-(Piperidin-1-yl)pyrazin-2-amine | 8 | 92 |
| 3 | Pyrrolidine | 5-(Pyrrolidin-1-yl)pyrazin-2-amine | 8 | 85 |
| 4 | Benzylamine | N-Benzylpyrazin-2,5-diamine | 14 | 72 |
| 5 | Cyclohexylamine | N-Cyclohexylpyrazin-2,5-diamine | 12 | 86 |
| 6 | Imidazole | 5-(1H-Imidazol-1-yl)pyrazin-2-amine | 8 | 88 |
| 7 | Indole | 5-(1H-Indol-1-yl)pyrazin-2-amine | 8 | 85 |
| 8 | Acetamide | N-(5-Aminopyrazin-2-yl)acetamide | 10 | 80 |
Data adapted from studies on 2-amino-5-iodopyridine. Yields for this compound are expected to be approximately 10% lower under identical conditions.[1]
Experimental Protocols
General Protocol for the Copper-Catalyzed Amination of this compound
This protocol is adapted from the successful coupling of amines with 2-amino-5-iodopyridine.[1]
Materials:
-
This compound
-
Amine (or amide/heterocycle)
-
Copper(I) iodide (CuI)
-
Ethylene (B1197577) glycol (ligand)
-
Potassium phosphate (B84403) (K₃PO₄) (base)
-
Dimethylformamide (DMF), anhydrous
-
Sealed reaction tube or microwave vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (3.0 mmol).
-
Add ethylene glycol (0.2 mmol, 20 mol%) as the ligand.
-
Add anhydrous dimethylformamide (3 mL).
-
Seal the tube and heat the reaction mixture at 110-120 °C for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5-(substituted)aminopyrazine.
Note: For less reactive amines or with the bromopyrazine substrate, reaction times may need to be extended, or the temperature increased. Microwave irradiation can also be employed to potentially reduce reaction times.
Visualizations
Reaction Scheme
Caption: Copper-catalyzed C-N cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Catalytic Cycle
References
Application Notes and Protocols for the Derivatization of 2-Amino-5-bromopyrazine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyrazine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique electronic properties and the presence of two distinct functional groups—an amino group and a bromine atom—allow for selective derivatization to explore a wide chemical space. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the development of anticancer and anti-inflammatory drugs. Key reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are highlighted as efficient methods for introducing molecular diversity.
Introduction: The Role of this compound in Drug Discovery
Pyrazine (B50134) and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. The 2-aminopyrazine (B29847) core is a recognized pharmacophore, and the strategic placement of a bromine atom at the 5-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation. This enables the synthesis of libraries of compounds for screening against various biological targets. In particular, derivatives of this compound have shown promise as inhibitors of protein kinases, which are crucial targets in oncology, and as modulators of inflammatory pathways.[1]
Key Derivatization Reactions
The two primary palladium-catalyzed cross-coupling reactions for the derivatization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are favored for their high functional group tolerance, generally good to excellent yields, and well-established procedures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of this compound, this reaction is employed to introduce a variety of aryl, heteroaryl, and alkyl groups at the 5-position, leading to the synthesis of 5-substituted-2-aminopyrazines. These derivatives are of significant interest in the development of kinase inhibitors and other targeted therapies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrazine ring, yielding 5-amino-2-aminopyrazine derivatives. This class of compounds has been explored for its potential as anti-inflammatory and anticancer agents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if necessary, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-2-aminopyrazine.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Experimental Strategies for Nucleophilic Substitution on 2-Amino-5-bromopyrazine
This document provides detailed experimental protocols for performing nucleophilic substitution reactions on 2-Amino-5-bromopyrazine. Given the electron-rich nature of the pyrazine (B50134) ring, classical nucleophilic aromatic substitution (SNAr) is often challenging. Therefore, this guide focuses on highly efficient transition-metal-catalyzed cross-coupling reactions, which are the predominant methods for functionalizing such heterocyclic systems in contemporary organic synthesis and drug discovery.
The protocols outlined below are intended for researchers, scientists, and drug development professionals. They cover a range of transformations including C-N, C-C, and C-O bond formation, crucial for generating diverse molecular libraries for screening and lead optimization.
Overview of Nucleophilic Substitution Strategies
While direct SNAr on this compound is often limited, a broader range of "nucleophilic substitutions" can be achieved through cross-coupling chemistry. These reactions involve an organometallic catalytic cycle that facilitates the coupling of the aryl halide with a variety of nucleophilic partners. The most common and effective methods include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Ullmann condensation.
Application Notes and Protocols for the Use of 2-Amino-5-bromopyrazine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-5-bromopyrazine as a versatile building block for the construction of various biologically active heterocyclic compounds. Detailed experimental protocols for key transformations, including the synthesis of imidazo[1,2-a]pyrazines and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented.
Introduction
This compound is a key starting material in medicinal chemistry due to its inherent reactivity and the strategic placement of its functional groups. The pyrazine (B50134) core is a common scaffold in numerous pharmaceuticals, and the presence of an amino group and a bromine atom allows for sequential and regioselective modifications. The amino group can be utilized for the construction of fused heterocyclic systems, while the bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes this compound an attractive scaffold for the generation of compound libraries for drug discovery programs.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, most notably imidazo[1,2-a]pyrazines. These fused bicyclic systems are of significant interest due to their wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.
Synthesis of Imidazo[1,2-a]pyrazine (B1224502) Derivatives
A primary application of this compound is in the synthesis of the imidazo[1,2-a]pyrazine core. This is typically achieved through a condensation reaction with an α-haloketone. The resulting 8-bromoimidazo[1,2-a]pyrazine (B1277482) can then be further functionalized.
Diagram of the Synthesis of 8-bromo-2-phenylimidazo[1,2-a]pyrazine
Caption: General scheme for the synthesis of 8-bromo-2-phenylimidazo[1,2-a]pyrazine.
Functionalization via Suzuki-Miyaura Coupling
The bromine atom on the imidazo[1,2-a]pyrazine scaffold is readily displaced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
Diagram of the Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura coupling of 8-bromo-2-phenylimidazo[1,2-a]pyrazine.
Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful tool for the functionalization of the 8-bromoimidazo[1,2-a]pyrazine core. This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.
Diagram of the Buchwald-Hartwig Amination Reaction
Caption: Buchwald-Hartwig amination of 8-bromo-2-phenylimidazo[1,2-a]pyrazine.
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-2-phenylimidazo[1,2-a]pyrazine
This protocol describes the synthesis of the key intermediate, 8-bromo-2-phenylimidazo[1,2-a]pyrazine, from this compound.
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the α-haloketone (1.0-1.2 eq).
-
Reflux the reaction mixture for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the hydrobromide salt of the product precipitates, it can be collected by filtration. For the free base, the mixture can be neutralized with a base like sodium bicarbonate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired 8-bromo-2-substituted-imidazo[1,2-a]pyrazine.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | 2-Bromoacetophenone | 8-bromo-2-phenylimidazo[1,2-a]pyrazine | Not specified | [1] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 8-bromo-2-phenylimidazo[1,2-a]pyrazine
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the 8-bromoimidazo[1,2-a]pyrazine intermediate with various arylboronic acids.
Materials:
-
8-bromo-2-phenylimidazo[1,2-a]pyrazine
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vial, combine 8-bromo-2-phenylimidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | >15 | 85 | [2] |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | >15 | 82 | [2] |
| 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | >15 | 78 | [2] |
Note: The provided data is for a structurally similar compound and serves as a representative example.
Protocol 3: Buchwald-Hartwig Amination of 8-bromo-2-phenylimidazo[1,2-a]pyrazine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-2-phenylimidazo[1,2-a]pyrazine with various amines.
Materials:
-
8-bromo-2-phenylimidazo[1,2-a]pyrazine
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-3 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube, add the 8-bromo-2-phenylimidazo[1,2-a]pyrazine (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring for the required time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [3] |
| 2-bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | Not specified | 55-98 | [4] |
Note: The provided data is for structurally similar compounds and serves as a representative example.
Biological Activities of Synthesized Heterocyclic Compounds
Derivatives of imidazo[1,2-a]pyrazine synthesized from this compound have been shown to exhibit a range of biological activities.
Table of Biological Activities:
| Compound Class | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| Imidazo[1,2-a]pyrazine derivatives | Antioxidant | IC₅₀ ranging from 8.54 to 28.14 µM | [5] |
| 8-Amino imidazo[1,2-a]pyrazine derivatives | Inhibition of VirB11 ATPase | - | [6] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly imidazo[1,2-a]pyrazines. The protocols provided herein offer a solid foundation for researchers to synthesize and further functionalize these scaffolds, enabling the exploration of their potential as novel therapeutic agents. The ability to perform Suzuki-Miyaura and Buchwald-Hartwig couplings on the brominated intermediate allows for the creation of diverse chemical libraries for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromopyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-bromopyrazine.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored batch of N-bromosuccinimide (NBS) or other brominating agent. Phenyltrimethylammonium (B184261) tribromide can be a milder alternative.[1][2] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some methods suggest room temperature, while others may require cooling or gentle heating.[1][2][3] | |
| Inappropriate solvent. | Dichloromethane (B109758) or chloroform (B151607) are commonly used solvents.[1][2][3] Acetonitrile (B52724) can also be used, particularly with microwave irradiation.[3] | |
| Formation of Di-brominated By-product | Excess brominating agent. | Carefully control the stoichiometry. Use a molar ratio of 2-aminopyrazine (B29847) to brominating agent close to 1:1.[4] |
| Reaction temperature is too high. | Running the reaction at a lower temperature can improve selectivity and reduce the formation of di-brominated products. | |
| Difficult Purification | Presence of unreacted starting material and by-products. | Column chromatography is an effective method for purification. A common eluent system is ethyl acetate/hexane.[3] Recrystallization from benzene (B151609) is also reported.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct bromination of 2-aminopyrazine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[3] Another effective method involves using phenyltrimethylammonium tribromide as the brominating agent in chloroform.[1][2]
Q2: My main problem is the formation of 2-amino-3,5-dibromopyrazine. How can I minimize this by-product?
A2: The formation of the di-brominated by-product is a known issue, often resulting from over-bromination.[4][5][6] To minimize its formation, you should use a precise 1:1 molar ratio of 2-aminopyrazine to the brominating agent.[4] Additionally, controlling the reaction temperature and the rate of addition of the brominating agent can enhance selectivity for the desired mono-brominated product.
Q3: What is a typical yield for the synthesis of this compound?
A3: Yields can vary significantly depending on the specific protocol and reaction conditions. Reported yields for the bromination of 2-aminopyrazine with NBS are around 81.5%.[3] For the analogous synthesis of 2-amino-5-bromopyridine (B118841) using phenyltrimethylammonium tribromide, yields have been reported in the range of 75-81%.[1]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis can be a rapid and efficient method. A study using NBS in acetonitrile under microwave irradiation at 100°C for a very short duration (5 minutes) reported a yield of 88% for this compound.[3]
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for Halogenated 2-Aminopyridine (B139424) Analogues
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Aminopyrazine | N-Bromosuccinimide | Dichloromethane | Room Temp. | 3.5 hours | 81.5 | [3] |
| 2-Aminopyrazine | N-Bromosuccinimide | Acetonitrile | 100 (Microwave) | 5 minutes | 88 | [3] |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 25 | 2 hours | 78 | [1][2] |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 30 | 2 hours | 81 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS[3]
-
Dissolution: Dissolve 2-aminopyrazine (15.0 g, 157 mmol) in dichloromethane (900 mL).
-
Addition of Brominating Agent: Add N-bromosuccinimide (28.2 g, 159 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 3.5 hours.
-
Work-up: Upon completion, filter the reaction mixture through diatomaceous earth (Celite®).
-
Purification: Treat the filtrate with silica (B1680970) gel (300 g) and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography using 30% ethyl acetate/hexane as the eluent to obtain this compound.
Protocol 2: Synthesis of 2-Amino-5-bromopyridine using Phenyltrimethylammonium Tribromide[1][2]
-
Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condensing reflux tube, add 2-aminopyridine (9.4g, 0.1mol), phenyltrimethylammonium tribromide (37.6g, 0.1mol), and 300ml of chloroform.
-
Reaction: Stir the mixture at 30°C for 2 hours.
-
Washing: Wash the reaction mixture with 40ml of saturated sodium chloride solution. Separate the organic layer.
-
Extraction and Drying: Wash the organic phase with 20ml of water 2-3 times. Dry the organic layer with anhydrous sodium sulfate (B86663) and filter.
-
Isolation: Remove the solvent by rotary evaporation to obtain an oil. Cool with ice water and add water to precipitate a solid crude product.
-
Purification: Recrystallize the crude product with benzene, filter, and dry to obtain the final product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for improving synthesis yield.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ijssst.info [ijssst.info]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. heteroletters.org [heteroletters.org]
Technical Support Center: Bromination of 2-Aminopyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-aminopyrazine (B29847).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of 2-aminopyrazine?
The primary products of the bromination of 2-aminopyrazine are the mono-substituted 2-amino-5-bromopyrazine and the di-substituted 2-amino-3,5-dibromopyrazine. The reaction is an electrophilic aromatic substitution, and the position of bromination is directed by the activating amino group.
Q2: What are the common side products in this reaction?
Common side products include over-brominated species, primarily 2-amino-3,5,6-tribromopyrazine, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh. Additionally, if the reaction is not driven to completion, you may have unreacted 2-aminopyrazine remaining. In some cases, minor isomers may be formed depending on the reaction conditions.
Q3: Which brominating agents are typically used?
The most common brominating agents are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). NBS is often preferred as it is a solid and can be easier to handle, providing a slow, controlled release of bromine, which can help in minimizing side reactions.
Q4: How can I control the selectivity between mono- and di-bromination?
The stoichiometry of the brominating agent is the primary factor. Using approximately one equivalent of the brominating agent will favor the formation of the mono-brominated product, this compound. Using two or more equivalents will favor the di-brominated product, 2-amino-3,5-dibromopyrazine. Reaction temperature and time also play a crucial role; lower temperatures and shorter reaction times can help to favor mono-bromination.
Troubleshooting Guide
Issue 1: Low yield of the desired brominated product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the brominating agent was added in the correct stoichiometric amount.
-
-
Possible Cause 2: Decomposition of starting material or product.
-
Solution: 2-aminopyrazine and its brominated derivatives can be sensitive to harsh conditions. Avoid excessively high temperatures. If using bromine, ensure slow, dropwise addition, especially at the beginning of the reaction. Consider using a milder brominating agent like NBS.
-
-
Possible Cause 3: Suboptimal solvent.
-
Solution: The choice of solvent can significantly impact the reaction. Acetonitrile (B52724), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly used. The solubility of the starting material and reagents should be considered. For NBS brominations, acetonitrile has been shown to give good yields.[1]
-
Issue 2: Formation of a mixture of mono-, di-, and/or tri-brominated products.
-
Possible Cause 1: Incorrect stoichiometry of the brominating agent.
-
Solution: Carefully control the molar equivalents of the brominating agent. For mono-bromination, use 1.0-1.1 equivalents. For di-bromination, use 2.0-2.2 equivalents.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Higher temperatures can lead to over-bromination. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity.
-
-
Possible Cause 3: Inefficient mixing.
-
Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture. Localized high concentrations of the brominating agent can lead to the formation of poly-brominated species.
-
Issue 3: Difficulty in purifying the desired product.
-
Possible Cause 1: Similar polarities of the products.
-
Solution: The brominated products can have similar polarities, making separation by column chromatography challenging. A careful selection of the eluent system is crucial. For instance, a gradient of ethyl acetate (B1210297) in hexanes is often effective. Recrystallization can also be a powerful purification technique.
-
-
Possible Cause 2: Presence of unreacted starting material.
-
Solution: If unreacted 2-aminopyrazine is present, a simple acid-base extraction may be helpful. 2-aminopyrazine is more basic and can be extracted into an aqueous acidic solution, leaving the less basic brominated products in the organic layer.
-
Data Presentation
Table 1: Reaction Conditions for the Bromination of 2-Aminopyrazine
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| 1 | NBS (1.1) | CH₂Cl₂ | Room Temp | 4 | This compound | ~81% |
| 2 | NBS (2.2) | Acetonitrile | 100 (Microwave) | 0.17 | 2-amino-3,5-dibromopyrazine | 88% |
| 3 | Br₂ (2.1) | Pyridine/CHCl₃ | Room Temp | - | 2-amino-3,5-dibromopyrazine | 54%[2][3] |
| 4 | NBS (2.4) | DMSO | 5-10 then Room Temp | 16 | 2-amino-3,5-dibromopyrazine | 76.4% |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: Dissolve 2-aminopyrazine (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 2-amino-3,5-dibromopyrazine
-
Reaction Setup: Dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as acetonitrile or DMSO.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2-2.4 eq) to the solution. The addition can be done at a lower temperature (e.g., 0-10 °C) before allowing the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography.[4]
Visualizations
Caption: Reaction pathway for the bromination of 2-aminopyrazine.
Caption: Troubleshooting workflow for the bromination of 2-aminopyrazine.
References
Technical Support Center: Purification of Crude 2-Amino-5-bromopyrazine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-bromopyrazine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A typical eluent for the purification of this compound is a mixture of ethyl acetate (B1210297) and hexane. A common starting point is 30% ethyl acetate in hexane.[1] The polarity of the solvent system can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
Key properties of this compound are summarized in the table below. Understanding these properties, such as its solid form and solubility, is crucial for successful purification.[2][3][4]
Q3: Is this compound stable on silica (B1680970) gel?
While many compounds can decompose on silica gel, this compound is routinely purified using silica gel column chromatography, suggesting it has reasonable stability under these conditions.[1] However, if you suspect decomposition, it is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any degradation has occurred.[5]
Q4: What should I do if my compound is very polar and doesn't move from the baseline?
If this compound or impurities remain at the baseline even with high concentrations of ethyl acetate, a more polar solvent system may be required. Consider adding a small percentage of methanol (B129727) to the eluent to increase its polarity.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Optimize the eluent system using TLC. Test various ratios of ethyl acetate and hexane. If impurities are very close to the product, a shallower gradient or isocratic elution might be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. | |
| Compound Elutes Too Quickly (Low Retention) | The solvent system is too polar. | Decrease the proportion of ethyl acetate in the hexane/ethyl acetate mixture. |
| Compound Elutes Too Slowly or Not at All | The solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol. |
| The compound may have crashed out of the solution at the top of the column. | Ensure the compound is fully dissolved in a minimum amount of the initial mobile phase or a compatible solvent before loading. | |
| The compound may have decomposed on the silica gel. | Test for compound stability on a TLC plate. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[5] | |
| Streaking or Tailing of the Compound Band | The compound is sparingly soluble in the mobile phase. | Try a different solvent system in which the compound is more soluble. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds, to reduce strong interactions with the silica gel. | |
| Cracks or Bubbles in the Silica Bed | Improper packing of the column. | Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
| Running the column dry. | Never let the solvent level drop below the top of the silica gel. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline for the purification of this compound.
1. Preparation of the Stationary Phase (Slurry Packing):
- Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).
- Create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
- Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
- Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
- Carefully add the prepared sample to the top of the column.
3. Elution and Fraction Collection:
- Start the elution with the initial, low-polarity solvent.
- Gradually increase the polarity of the mobile phase as required (e.g., from 10% to 30% ethyl acetate in hexane).[1]
- Collect fractions of a suitable volume.
- Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C4H4BrN3 | [2] |
| Molecular Weight | 174.00 g/mol | |
| Appearance | Off-white powder / Brown Needles | [3][6] |
| Melting Point | 113-117 °C | [4] |
| Solubility | Soluble in Ethanol, Ethyl Acetate, Methanol | [2][3] |
| Typical Eluent | 30% Ethyl Acetate / Hexane | [1] |
| Reported Yield (from synthesis) | 81.5% | [1] |
Visual Workflows
Caption: Troubleshooting workflow for column chromatography.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Recrystallization of 2-Amino-5-bromopyrazine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 2-Amino-5-bromopyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The choice of solvent depends on the desired purity of the final product. For achieving high purity (around 99.5%), acetone (B3395972) is a recommended solvent.[1][2] For a preliminary purification of a crude product, solvents like heptane (B126788) or cyclohexane (B81311) can be used, although this may result in lower purity (36-65%).[1] The solubility of this compound increases with temperature in most solvents, with the highest solubility observed in N,N-dimethylformamide (DMF).[1][2]
Q2: What are the common impurities in crude this compound?
A2: A common impurity encountered during the synthesis of similar bromo-amino-heterocyclic compounds is the corresponding di-brominated species.[3] Over-bromination can lead to the formation of these by-products, which may need to be removed during purification.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically described as brown needles.[4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a range of organic solvents, including ethanol, ethyl acetate, and methanol.[4] A detailed study has shown its solubility in ten different pure solvents and four binary solvent systems at various temperatures.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out (Formation of an oil instead of crystals) | The compound is precipitating from a solution that is too supersaturated. The boiling point of the solvent may be too high, or the cooling rate is too rapid. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider using a lower-boiling point solvent or a co-solvent system. |
| Failure to Crystallize (Solution remains clear upon cooling) | The solution is not sufficiently saturated. Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the solute. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low Yield of Crystals | The compound has significant solubility in the cold solvent. The product was filtered before crystallization was complete. | - Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. - Place the crystallization flask in an ice bath to further decrease the solubility of the compound. - Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Crystals are colored or appear impure | The crude material contains colored impurities. The crystals have occluded impurities from the mother liquor. | - If the impurities are colored and the desired compound is not, consider treating the hot solution with a small amount of activated carbon before filtering. - Perform a second recrystallization to improve purity. - Ensure a slow rate of cooling to allow for the formation of pure crystals. |
Experimental Protocol: Recrystallization from Acetone
This protocol is based on methods reported for achieving high purity this compound.[1][2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring. Continue to add small portions of acetone until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed on a wooden block or insulated with glass wool. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any remaining solvent.
Quantitative Data: Solubility of this compound
The following table summarizes the mole fraction solubility (x₁) of this compound in various pure solvents at different temperatures, as reported in the literature.[1][2]
| Temperature (K) | Methanol (10³x₁) | Ethanol (10³x₁) | Isopropanol (10³x₁) | Acetone (10³x₁) | N,N-Dimethylformamide (10³x₁) |
| 278.15 | 1.89 | 1.63 | 1.33 | 11.21 | 108.61 |
| 283.15 | 2.45 | 2.06 | 1.69 | 14.15 | 129.53 |
| 288.15 | 3.16 | 2.61 | 2.15 | 17.79 | 154.21 |
| 293.15 | 4.06 | 3.32 | 2.74 | 22.28 | 183.12 |
| 298.15 | 5.21 | 4.21 | 3.48 | 27.81 | 216.71 |
| 303.15 | 6.66 | 5.34 | 4.41 | 34.62 | 255.43 |
| 308.15 | 8.48 | 6.76 | 5.58 | 43.01 | 299.71 |
| 313.15 | 10.74 | 8.53 | 7.04 | 53.28 | 349.92 |
| 318.15 | 13.54 | 10.73 | 8.85 | 65.79 | 406.41 |
| 323.15 | 16.98 | 13.43 | 11.08 | 80.89 | 469.53 |
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Optimizing temperature for 2-Amino-5-bromopyrazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromopyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound is a solid compound and should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
Q2: What solvents are recommended for dissolving this compound in a reaction?
A: While specific solubility data is limited, 2-aminothiazole (B372263) compounds with similar properties are generally soluble in polar organic solvents. For reactions like cross-coupling, common solvents include Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF).[1] Gentle heating may be necessary to achieve complete dissolution. It is always advisable to perform a small-scale solubility test before commencing the main reaction.[1]
Q3: What are the key safety precautions to take when handling this compound?
A: It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Direct contact with skin and eyes should be avoided.[1] This compound can cause skin and eye irritation.[2][3]
Troubleshooting Guides
Bromination of 2-Aminopyrazine (B29847)
Q4: My bromination of 2-aminopyrazine to produce this compound is giving a low yield. What are the potential causes and solutions?
A: Low yields in the bromination of 2-aminopyrazine can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Bromination
Caption: Troubleshooting workflow for low bromination yield.
Q5: I am observing the formation of di-brominated byproducts in my reaction. How can I minimize this?
A: The formation of 2-amino-3,5-dibromopyrazine (B131937) is a common side reaction.[4] To minimize this, consider the following:
-
Molar Ratio of Brominating Agent: The molar ratio of the substrate to the brominating agent significantly influences the formation of di-brominated impurities.[4] Using an equimolar ratio or a slight excess of 2-aminopyrazine can help reduce over-bromination.
-
Temperature Control: While one study suggests that lower temperatures did not have a regular effect on byproduct formation, it is generally good practice to maintain a consistent and controlled temperature throughout the reaction.[4]
-
Controlled Addition of Brominating Agent: A slow, dropwise addition of the brominating agent (like NBS solution) can help to control the local concentration and reduce the likelihood of over-bromination.[4]
Suzuki-Miyaura Cross-Coupling Reactions
Q6: My Suzuki-Miyaura coupling reaction with this compound is failing or giving a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Here is a systematic approach to troubleshooting:
| Parameter | Common Issues | Recommended Solutions |
| Catalyst and Ligand | Ineffective catalyst/ligand combination for heteroaryl bromides. | For heteroaryl bromides, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[1][5] |
| Base Selection | The base is crucial for activating the boronic acid. An inappropriate base can lead to poor reactivity or decomposition.[1] | Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[1][6] |
| Reaction Temperature | Excessive heat can cause decomposition of the starting material or product. | While many Suzuki reactions are run at elevated temperatures (80-110 °C), try running the reaction at a lower temperature for a longer duration if decomposition is suspected.[1] |
| Degassing | Palladium(0) catalysts are sensitive to oxygen. | Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1] |
| Side Reactions | A common side reaction is protodebromination (loss of bromine). | This can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.[1] |
Logical Flow for Suzuki Coupling Optimization
Caption: Optimization strategy for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination reaction with this compound is not working. What are the key parameters to optimize?
A: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key experimental parameters:
| Parameter | Key Considerations |
| Palladium Precatalyst | Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[7] |
| Phosphine Ligand | The choice of ligand is crucial. For heteroaryl halides, bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos have shown excellent performance.[7] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most commonly used.[1][7] Ensure the base is fresh and handled under an inert atmosphere.[1] |
| Amine Substrate | Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.[1] |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[1][7] |
| Temperature | Typical reaction temperatures range from 80 to 110 °C.[7] |
Experimental Protocols
Protocol 1: Bromination of 2-Aminopyrazine
This protocol is adapted from a general procedure for the synthesis of this compound.[8]
-
Materials: 2-Aminopyrazine, N-bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-Aminopyrazine (1.0 eq) in DCM.
-
Add N-bromosuccinimide (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite.
-
The filtrate can be concentrated and purified by column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the Suzuki coupling of this compound.[6][9]
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₃PO₄, 2.0 eq), 1,4-Dioxane/Water (4:1).
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and proceed with aqueous work-up and purification.
-
Temperature Optimization Data (Representative)
The following table summarizes typical temperature ranges for relevant reactions. Optimal temperatures may vary based on specific substrates and reaction conditions.
| Reaction | Substrate | Temperature Range (°C) | Notes |
| Bromination | 2-Aminopyridine | 20 - 50 | A preferred temperature of 30°C has been reported for a similar reaction.[10][11] |
| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | 85 - 95 | A general range for related substrates.[12] |
| Suzuki Coupling | 2-Amino-5-bromo-4-t-butylthiazole | 80 - 120 | Higher temperatures may be required for less reactive substrates.[9] |
| Buchwald-Hartwig Amination | General Aryl Halides | 80 - 110 | Typical range for this type of amination.[7] Some modern catalyst systems can operate at room temperature.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ijssst.info [ijssst.info]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 11. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aminopyridine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-bromination during the synthesis of 2-aminopyridine (B139424) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common products of 2-aminopyridine bromination?
When 2-aminopyridine undergoes bromination, the primary desired product is typically 2-amino-5-bromopyridine (B118841). However, due to the activating nature of the amino group, over-bromination can occur, leading to the formation of the common byproduct, 2-amino-3,5-dibromopyridine (B40352).[1][2] The reaction is an electrophilic aromatic substitution, where the amino group directs bromination to the positions ortho and para to it (positions 3 and 5).
Q2: What factors contribute to over-bromination in this synthesis?
Several factors can lead to the formation of di- and poly-brominated products:
-
Harsh Brominating Agents: Using highly reactive brominating agents like elemental bromine (Br₂) can be difficult to control and often leads to multiple substitutions.[3]
-
High Temperatures: Increased reaction temperatures provide the necessary activation energy for subsequent bromination reactions, resulting in over-bromination.
-
Incorrect Stoichiometry: An excess of the brominating agent relative to the 2-aminopyridine substrate will favor the formation of multiply substituted products.
-
Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of over-bromination, even with controlled stoichiometry.
Q3: How can I selectively synthesize 2-amino-5-bromopyridine?
Achieving high selectivity for 2-amino-5-bromopyridine requires careful control of the reaction conditions. Key strategies include:
-
Choice of Brominating Agent: Utilizing milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide is recommended.[3][4]
-
Temperature Control: Maintaining a low reaction temperature, often between 0°C and room temperature, is crucial for controlling the reaction rate and preventing secondary brominations.[4][5]
-
Stoichiometric Control: A precise 1:1 molar ratio of the brominating agent to 2-aminopyridine is ideal for monosubstitution.
-
Solvent Selection: The choice of solvent can influence reactivity. Solvents like chloroform, methylene (B1212753) chloride, or acetonitrile (B52724) are commonly used.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 2-amino-3,5-dibromopyridine in the product mixture. | Use of elemental bromine (Br₂) as the brominating agent. | Switch to a milder brominating agent like N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide.[3][4] |
| Reaction temperature is too high. | Maintain a lower reaction temperature. For NBS, 0-5°C is recommended. For Phenyltrimethylammonium tribromide, 20-30°C can be effective.[3][4] | |
| Excess brominating agent. | Carefully control the stoichiometry. Use a molar ratio of 2-aminopyridine to the brominating agent of approximately 1:1. | |
| Low yield of the desired 2-amino-5-bromopyridine. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, a slight increase in temperature or extended reaction time may be necessary, but this should be done cautiously to avoid over-bromination. |
| Product loss during workup and purification. | The workup procedure should be optimized. Neutralization with a base like sodium hydroxide (B78521) is a common step.[2] For purification, recrystallization or column chromatography can be employed to separate the mono- and di-brominated products. | |
| Formation of other unexpected byproducts. | Side reactions due to the reactivity of the starting material. | Protecting the amino group with an acetyl group before bromination can offer better regioselectivity. The protecting group can be removed by hydrolysis after the bromination step.[6] |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol focuses on the regioselective synthesis of 2-amino-5-bromopyridine with good yields.[4]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-aminopyridine in acetonitrile.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature between 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent. The product can then be extracted and purified.
Protocol 2: Monobromination using Phenyltrimethylammonium Tribromide
This method provides an alternative for high-yield synthesis of 2-amino-5-bromopyridine under mild conditions.[3]
-
Reaction Setup: Dissolve 2-aminopyridine in a solvent such as methylene chloride or chloroform.
-
Reagent Addition: Add Phenyltrimethylammonium tribromide to the solution. The molar ratio of 2-aminopyridine to the brominating agent should be between 0.9 and 1.3.[3]
-
Reaction Conditions: Maintain the reaction temperature between 20-30°C and stir for 1-3 hours.[3]
-
Workup and Purification: After the reaction is complete, the product can be isolated through standard extraction and purification techniques. This method is noted to avoid the generation of significant 3-substituted byproducts.[3]
Data Presentation
| Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (2-AP:Agent) | Reported Product(s) | Reference |
| Bromine (Br₂) | Acetic Acid | <20 then 50 | 1:1 | 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine | [2] |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0-5 | 1:1 | 2-amino-5-bromopyridine (>20:1 regioselectivity) | [4] |
| Phenyltrimethylammonium tribromide | Methylene Chloride or Chloroform | 20-50 | 0.7-1.4 | 2-amino-5-bromopyridine | [3] |
Visualizations
Troubleshooting Logic for Over-bromination
This diagram illustrates the decision-making process for troubleshooting over-bromination issues.
Caption: Troubleshooting workflow for minimizing dibromination.
Experimental Workflow for Selective Monobromination
This diagram outlines the general experimental steps for achieving selective monobromination of 2-aminopyridine.
Caption: General workflow for selective 2-aminopyridine monobromination.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Amino-5-bromopyrazine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Amino-5-bromopyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common laboratory-scale synthesis involves the direct bromination of 2-aminopyrazine (B29847) using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.[1] Industrial-scale production may adapt this route or utilize alternative brominating agents to manage costs and safety.
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: this compound and related compounds are classified as irritants, causing skin and serious eye irritation.[2] They may also cause respiratory irritation.[3][4] When handling, especially at scale, it is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and to work in a well-ventilated area.[5][6]
Q3: What is the main byproduct to expect during the synthesis?
A3: A common impurity in the bromination of similar amino-heterocycles is the di-brominated product. In the case of 2-aminopyrazine, this would be 2-amino-3,5-dibromopyrazine. The formation of this byproduct is typically due to over-bromination.
Q4: What purification methods are suitable for large-scale production?
A4: While laboratory-scale purification often employs column chromatography[1], this method is generally not feasible for large quantities. At an industrial scale, recrystallization is a more common and economical method. The choice of solvent for recrystallization is critical and needs to be determined empirically to ensure high purity and yield.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time if starting material is still present. | Drive the reaction to completion and increase the yield of the desired product. |
| Suboptimal Temperature | Ensure the reaction temperature is maintained within the optimal range. For bromination with NBS, this is often at or below room temperature to control reactivity. | Minimize side reactions and decomposition of the product, thereby improving the yield. |
| Degradation of Product | Work-up the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during extraction and purification. | Reduce product loss due to degradation. |
Issue 2: High Levels of Di-brominated Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use a molar equivalent or a slight excess, but avoid large excesses. | Minimize the formation of the di-brominated byproduct. |
| Poor Mixing | Ensure efficient agitation in the reactor to maintain a homogeneous distribution of the brominating agent and prevent localized areas of high concentration. | Achieve a more controlled reaction and reduce the formation of over-brominated products. |
| Incorrect Order of Addition | Add the brominating agent portion-wise or as a solution to the 2-aminopyrazine solution to maintain a low concentration of the brominating agent throughout the reaction. | Better control over the reaction selectivity, favoring the mono-brominated product. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is Oiling Out | During recrystallization, if the product "oils out" instead of crystallizing, try using a different solvent system or a solvent/anti-solvent combination. Seeding with a small crystal of pure product can also induce crystallization. | Obtain a crystalline solid that is easier to filter and handle. |
| Poor Crystal Quality | Control the cooling rate during recrystallization. Slow cooling generally leads to larger, purer crystals. | Improve the purity of the final product by reducing the inclusion of impurities in the crystal lattice. |
| Product Loss During Work-up | Minimize the number of transfer steps. Ensure the pH of aqueous layers is optimized to prevent the product from dissolving. Back-extract aqueous layers if significant product loss is suspected. | Maximize the recovery of the isolated product. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on a typical lab-scale procedure and should be optimized for scale-up.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyrazine in a suitable solvent like dichloromethane.
-
Bromination: Cool the solution in an ice bath. Dissolve N-bromosuccinimide (NBS) in the same solvent and add it dropwise to the 2-aminopyrazine solution, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting the formation of di-brominated impurities.
References
Technical Support Center: Purifying 2-Amino-5-bromopyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromopyrazine. Our aim is to help you overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low yield after recrystallization.
-
Possible Cause: The chosen recrystallization solvent is too effective, meaning the product remains dissolved even at low temperatures.
-
Solution: Select a solvent or solvent system in which this compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for recrystallization of similar compounds include ethanol, benzene, and mixtures like hexane (B92381)/ethyl acetate (B1210297).[1][2] Experiment with different solvent polarities to find the optimal balance.
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. Use a minimum amount of hot solvent to dissolve the crude product.
-
Possible Cause: Loss of product during washing.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
Issue 2: Persistent impurities after a single recrystallization.
-
Possible Cause: The impurity has similar solubility characteristics to this compound in the chosen solvent.
-
Solution: Perform a second recrystallization, potentially with a different solvent system. Alternatively, consider another purification technique like column chromatography to separate impurities with different polarities.
-
Possible Cause: The presence of over-brominated by-products such as 2-Amino-3,5-dibromopyrazine.[3]
-
Solution: These by-products are often less polar than the desired product. Column chromatography is highly effective for their removal.
Issue 3: Streaking or poor separation during column chromatography on silica (B1680970) gel.
-
Possible Cause: this compound, being a basic N-heterocycle, can interact strongly with the acidic silanol (B1196071) groups on the silica gel surface, leading to tailing and poor separation.[4][5]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Possible Cause: The mobile phase is not polar enough to elute the compound effectively.
-
Solution: Gradually increase the polarity of the mobile phase. A common mobile phase for purifying this compound is a mixture of ethyl acetate and hexane.[6] You can increase the proportion of ethyl acetate to increase the polarity.
-
Possible Cause: The crude sample was loaded in a solvent that is too strong (too polar).
-
Solution: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. For better results, consider "dry loading": adsorb the crude product onto a small amount of silica gel and then load the dry powder onto the column.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities are typically unreacted starting materials and over-brominated by-products. A significant impurity often encountered is 2-Amino-3,5-dibromopyrazine, which arises from the over-bromination of the pyrazine (B50134) ring.[3]
Q2: Which purification method is best for removing di-brominated impurities?
A2: Column chromatography is generally the most effective method for separating mono- and di-brominated pyrazines due to their differing polarities.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A mixture of ethyl acetate and hexane is a good starting point. A typical ratio is 30% ethyl acetate in hexane.[6] The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TTC).
Q4: How can I monitor the purity of my this compound fractions?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and assess the purity of the collected fractions. High-Performance Liquid Chromatography (HPLC) can be used for more precise quantitative purity analysis.
Q5: What is the expected yield and purity of this compound after purification?
A5: The yield and purity can vary depending on the reaction conditions and the purification method. Reported yields after purification are often in the range of 75-85%.[1] Commercially available this compound typically has a purity of 97% or higher.[7][8]
Data Presentation
The following table summarizes common purification methods for this compound and their typical outcomes.
| Purification Method | Typical Solvents/Mobile Phase | Impurities Removed | Typical Yield | Typical Purity |
| Recrystallization | Benzene[1], Ethanol | Insoluble impurities, some soluble impurities | 75-81%[1] | Good |
| Column Chromatography | 30% Ethyl acetate/Hexane[6] | Over-brominated by-products (e.g., 2-Amino-3,5-dibromopyrazine), other less polar impurities | ~81.5%[6] | High (>97%) |
| Extraction | Dichloromethane/Water[6] | Water-soluble impurities | - | - |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., benzene) and heat the mixture gently with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and filter paper and quickly filter the hot solution into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase (e.g., 30% ethyl acetate in hexane).[6]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for purification method selection.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. heteroletters.org [heteroletters.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 2-アミノ-5-ブロモピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 97 59489-71-3 [sigmaaldrich.com]
Stability issues of 2-Amino-5-bromopyrazine under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromopyrazine. The information is designed to help address common stability issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of this compound?
Q2: What are common side reactions to be aware of when using this compound in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, common side reactions can include:
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 2-aminopyrazine (B29847). This can be promoted by certain catalysts, bases, or reaction conditions.[3]
-
Hydrolysis of the amino group: Under harsh acidic or basic conditions, the amino group may be susceptible to hydrolysis, although this is generally less common for aromatic amines.
-
Homocoupling: The desired cross-coupling reaction can sometimes be accompanied by the formation of dimers of the starting material or the coupling partner.
Q3: How can I minimize the dehalogenation of this compound during a reaction?
To minimize dehalogenation, consider the following strategies:
-
Catalyst and Ligand Selection: Use a palladium catalyst and ligand system known to favor reductive elimination over side reactions. For instance, in Buchwald-Hartwig aminations, the choice of phosphine (B1218219) ligand is critical.[3]
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases might be preferable if harsh basic conditions are suspected to be the cause.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help reduce the occurrence of side reactions.
Q4: Are there any known incompatibilities with this compound?
Avoid strong oxidizing agents, as they can react with the amino group.[4] Strong acids may protonate the pyrazine (B50134) nitrogens and the amino group, potentially altering reactivity and solubility. Strong bases at elevated temperatures may promote decomposition or side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in chemical synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product in a cross-coupling reaction | Catalyst deactivation: The catalyst may be poisoned by impurities or has degraded. | - Ensure all reagents and solvents are pure and dry.- Use fresh catalyst and ligands.- Degas the reaction mixture properly to remove oxygen. |
| Sub-optimal reaction conditions: The temperature, time, or choice of base/solvent may not be ideal. | - Screen different solvents, bases, and temperatures.- Consider a different palladium catalyst or ligand. | |
| Significant formation of 2-aminopyrazine (dehalogenated by-product) | Reductive side reaction: The catalytic cycle is favoring hydrodehalogenation. | - Lower the reaction temperature.- Use a less electron-rich phosphine ligand.- Screen alternative bases (e.g., carbonates instead of phosphates or alkoxides). |
| Formation of multiple unidentified by-products | Decomposition of starting material or product: The reaction conditions may be too harsh. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is performed under an inert atmosphere. |
| Reaction with solvent: The solvent may not be inert under the reaction conditions. | - Choose a more robust solvent for the reaction conditions. | |
| Difficulty in purifying the final product | Presence of closely related impurities: By-products such as the dehalogenated compound or isomers may be difficult to separate. | - Optimize the reaction to minimize by-product formation.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Data Summary
Due to a lack of specific experimental data in the public domain for the stability of this compound, a quantitative data table cannot be provided at this time. It is recommended that stability studies be conducted under your specific experimental conditions.
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or another appropriate method.
General Protocol for a Buchwald-Hartwig Amination
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.
Visualizations
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromopyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Buchwald-Hartwig amination of bromopyridines. Special attention is given to optimizing catalyst loading to overcome common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Buchwald-Hartwig amination of bromopyridines?
A1: The most frequent cause of low yields, particularly with 2-bromopyridines, is catalyst poisoning.[1] The nitrogen atom of the pyridine (B92270) substrate can coordinate to the palladium catalyst, inhibiting its activity and halting the catalytic cycle.[1] The choice of ligand is critical to mitigate this issue; bulky, electron-rich phosphine (B1218219) ligands are often necessary to shield the palladium center and promote the desired reaction.[2]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter. While lower loadings (e.g., 1-2 mol%) are desirable for cost-effectiveness, challenging substrates like bromopyridines may require higher loadings to achieve reasonable conversion.[3][4] However, excessively high catalyst concentrations can sometimes lead to increased side reactions or catalyst decomposition. Optimization is key and often involves screening catalyst loadings in a range of 1-5 mol % of the palladium source.
Q3: What are the signs of catalyst decomposition or reaction failure?
A3: A primary indicator of catalyst decomposition is the formation of a fine black precipitate, known as palladium black.[1] Other signs of trouble include the reaction mixture failing to change color (a healthy reaction is often yellow to reddish-brown) or the reaction stalling, where initial product formation ceases over time as observed by TLC or LC-MS analysis.[1]
Q4: Which ligands are most effective for the amination of bromopyridines?
A4: Bulky, electron-rich biaryl phosphine ligands are generally the most effective for this transformation.[5] Commonly successful ligands include RuPhos and SPhos for secondary amines, and BrettPhos for primary amines.[5] The choice of ligand should be tailored to the specific amine and bromopyridine substrates.[5]
Q5: Can I use palladium(II) sources like Pd(OAc)₂ directly?
A5: Yes, Pd(II) sources like Palladium(II) acetate (B1210297) can be used, but they must be reduced in situ to the active Pd(0) species.[6] This can sometimes lead to less reliable results and may require higher catalyst loadings compared to using a palladium(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst.[6][7] Pre-catalysts, which are air-stable and readily form the active catalytic species, are often preferred for their reliability and efficiency.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The pyridine nitrogen is inhibiting the palladium catalyst.[1][2] 2. Inadequate Inert Atmosphere: Oxygen has deactivated the Pd(0) catalyst.[1][2] 3. Suboptimal Ligand/Base/Solvent Combination: The chosen conditions are not suitable for the specific substrates. | 1. Switch to a bulkier ligand: Use ligands like XPhos, RuPhos, or BrettPhos to shield the palladium center.[2] Consider increasing the ligand-to-palladium ratio. 2. Ensure rigorous inert conditions: Properly degas solvents and use Schlenk techniques or a glovebox.[2][8] 3. Systematically screen reaction parameters: Change one variable at a time, starting with the ligand, then the base (e.g., NaOtBu, LiHMDS, Cs₂CO₃), and finally the solvent (e.g., toluene, dioxane, THF).[1][2] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions. 2. Excessively High Temperature: High heat can cause the catalyst to crash out of the catalytic cycle.[1] | 1. Use a more robust ligand or a pre-catalyst: These can offer greater stability. 2. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[1] |
| Incomplete Reaction (Stalled) | 1. Catalyst Deactivation Over Time: The catalyst is initially active but loses its efficacy during the reaction. 2. Reagent Insolubility: Starting materials or the base are not fully dissolved, leading to a slow and inefficient reaction.[1] | 1. Add a fresh portion of catalyst/ligand: If the reaction stalls, adding more catalyst may restart it. Consider using a more stable pre-catalyst from the start. 2. Change the solvent: Try a solvent that better dissolves all components. Toluene and 1,4-dioxane (B91453) are common choices.[1] Ensure efficient stirring. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Competitive Side Reaction: Beta-hydride elimination can compete with reductive elimination, leading to the formation of a dehalogenated pyridine.[3] | 1. Employ bulkier, more electron-donating ligands: These can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[2] 2. Optimize the base and temperature: Experiment with different bases and consider lowering the reaction temperature, as this can sometimes disfavor the side reaction.[2] |
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize typical starting conditions and optimization results for the Buchwald-Hartwig amination of bromopyridines.
Table 1: General Starting Conditions for Reaction Screening
| Parameter | Recommended Starting Point | Range for Optimization |
| Aryl Halide | Bromopyridine (1.0 equiv) | - |
| Amine | 1.2 equiv | 1.1 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pre-catalyst (2-4 mol%) | 0.5 - 5 mol% |
| Ligand | XPhos, RuPhos, or BrettPhos | 1-2x the mol% of Pd |
| Base | NaOtBu (1.4 equiv) | LiHMDS, Cs₂CO₃, K₃PO₄ (1.4 - 2.2 equiv) |
| Solvent | Toluene or Dioxane | THF, t-BuOH |
| Concentration | 0.1 - 0.5 M | - |
| Temperature | 100 °C | 80 - 110 °C |
| Reaction Time | 12-24 h | Monitored by TLC/LC-MS |
Table 2: Hypothetical Optimization of Catalyst Loading for the Coupling of 2-Bromopyridine with Morpholine
| Entry | Pd Source | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | 2 | RuPhos | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ | 1 | RuPhos | NaOtBu | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ | 4 | RuPhos | NaOtBu | Toluene | 100 | 78 |
| 4 | RuPhos Pd G3 | 2 | - | NaOtBu | Toluene | 100 | 92 |
| 5 | RuPhos Pd G3 | 2 | - | Cs₂CO₃ | Dioxane | 100 | 85 |
This table represents illustrative data to show an optimization workflow.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or Palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Phosphine ligand (if not using a pre-catalyst, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.5 M concentration)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the bromopyridine, amine, base, and phosphine ligand (if applicable) to the reaction vessel.[1]
-
Catalyst Addition: Add the palladium source or pre-catalyst to the vessel.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2]
-
Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminopyridine.[1]
Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Caption: A standard workflow for a Buchwald-Hartwig amination experiment.
Caption: A logical flowchart for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of 2-Amino-5-bromopyrazine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Amino-5-bromopyrazine. The guidance focuses on common cross-coupling and substitution reactions, with a special emphasis on the role of solvents in achieving optimal reactivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the basic handling and storage recommendations for this compound?
A1: this compound is a solid compound.[1] For safe handling, it is recommended to use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Q2: I'm having trouble dissolving this compound. What solvents are suitable?
A2: For reactions, common polar aprotic and aromatic solvents are typically used. These include Tetrahydrofuran (THF), 1,4-dioxane (B91453), Toluene, and Dimethylformamide (DMF).[2] Gentle heating may be necessary to achieve complete dissolution. It is always advisable to perform a small-scale solubility test before commencing a large-scale reaction.
Q3: Why is the reactivity of this compound challenging compared to other aryl bromides?
A3: The pyrazine (B50134) core presents unique challenges. The ring nitrogen atoms are Lewis basic and can coordinate to palladium catalysts, potentially inhibiting or poisoning the catalytic cycle in cross-coupling reactions.[3] This is a common issue for nitrogen-containing heterocycles.[3] Furthermore, the electron-deficient nature of the pyrazine ring can influence the oxidative addition step and the overall stability of organometallic intermediates.
Q4: Can the amino group on this compound interfere with my reaction?
A4: Yes, the primary amine is a potential nucleophile and can also coordinate to the metal catalyst. In many cases, such as Suzuki-Miyaura coupling, reactions can proceed without protection if the conditions are carefully chosen.[4] However, for other transformations or with particularly sensitive substrates, N-protection (e.g., with a Boc or acyl group) might be necessary to prevent side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura coupling reaction is failing or giving a very low yield. What should I check first?
A5: Low yields in Suzuki-Miyaura couplings with this substrate often stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst/Ligand System: The choice of palladium source and phosphine (B1218219) ligand is critical. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional ligands like PPh₃.[2]
-
Base Selection: The base activates the boronic acid. An inappropriate or weak base can lead to poor reactivity. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[2]
-
Solvent Choice: The solvent system is crucial. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water) is frequently used.[4][5] If reagent solubility is an issue, a more polar solvent like DMF can be tested.
-
Degassing: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or several freeze-pump-thaw cycles.[2]
Q6: I am observing significant protodebromination (loss of bromine) in my reaction. How can I minimize this side reaction?
A6: Protodebromination is a common side reaction with electron-rich or heterocyclic systems. To mitigate this:
-
Use Milder Bases: Strong bases can sometimes facilitate this pathway. Consider switching from an alkoxide base to a milder carbonate or phosphate (B84403) base (e.g., K₂CO₃ or K₃PO₄).[2]
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[2]
-
Ensure Anhydrous Conditions (if applicable): Traces of water can act as a proton source. While many Suzuki protocols use water as a co-solvent, ensuring the organic solvent is dry and reagents are handled properly is still important.[2]
Solvent Effects in Suzuki-Miyaura Coupling: Optimization Table
The following table illustrates a hypothetical optimization workflow for the coupling of this compound with Phenylboronic Acid. This data is representative and serves to guide the experimental design.
| Entry | Solvent System (v/v) | Base | Catalyst/Ligand | Temp (°C) | Yield (%) | Observations |
| 1 | Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 15 | Low conversion, some debromination. |
| 2 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 25 | Improved yield, still incomplete. |
| 3 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 100 | 40 | Base change improved conversion. |
| 4 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 90 | 75 | Ligand change significantly improved yield. |
| 5 | DMF / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 90 | 65 | DMF is effective but slightly lower yield.[6] |
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize for this compound?
A7: The Buchwald-Hartwig amination with this substrate is particularly challenging due to catalyst poisoning.[3]
-
Catalyst/Ligand System: This is the most critical parameter. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[2] They shield the palladium center, preventing inhibitory coordination by the pyrazine nitrogen.[3]
-
Base: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Ensure the base is fresh and handled under an inert atmosphere.[2]
-
Solvent: Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[3][7] While more polar solvents like DMF might aid solubility, they can sometimes coordinate to the palladium and hinder catalysis.[3]
Q8: My reaction mixture turned black and stalled. What does this mean?
A8: The formation of a fine black precipitate is "palladium black," which indicates that the active Pd(0) catalyst has decomposed and crashed out of the catalytic cycle.[3] This can be caused by:
-
Excessive Heat: While heat is required, prolonged exposure to high temperatures (>120 °C) can cause catalyst decomposition. Try lowering the reaction temperature to 80-100 °C and increasing the reaction time.[3]
-
Oxygen Exposure: The reaction is highly sensitive to air. Ensure all reagents and solvents are properly dried and degassed, and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[3]
-
Incompatible Additives: Certain functional groups or impurities in the starting materials can poison the catalyst. Ensure all reagents are pure.
Nucleophilic Aromatic Substitution (SNAr)
Q9: My SNAr reaction with an amine or alcohol is very slow or not proceeding at all. What are the possible causes?
A9: While the pyrazine ring is electron-deficient, SNAr reactivity can still be sluggish.
-
Weak Nucleophile: The nucleophilicity of your reagent may be too low. If using a neutral amine or alcohol, adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can deprotonate it in situ, increasing its reactivity.[8]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are highly recommended. They are effective at dissolving the reactants but do not strongly solvate the nucleophile, enhancing its reactivity.[8]
-
Protic Solvent Interference: Polar protic solvents like water, ethanol, or methanol (B129727) should be avoided. They can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows the reaction rate.[8]
-
Low Temperature: SNAr reactions often require heating to overcome the activation energy barrier. Try increasing the reaction temperature, for example, to 80-140 °C.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) under argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of celite to remove palladium residues.[3]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
If the nucleophile is neutral (e.g., a primary amine), add a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the amine or alcohol nucleophile (1.1 - 1.5 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]
-
Cool the mixture to room temperature and pour it into ice-water, stirring for 15-30 minutes to precipitate the product or prepare for extraction.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for a low-yield Suzuki-Miyaura reaction.
References
- 1. 2-氨基-5-溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2-Amino-5-bromopyrazine Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-amino-5-bromopyrazine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for a solvent system (eluent) is a mixture of ethyl acetate (B1210297) and hexane (B92381). Based on purification protocols for this compound, a 30% ethyl acetate in hexane solution is a promising initial condition to try[1]. You can then optimize the ratio to achieve an optimal Rf value.
Q2: What is the expected Rf value for this compound?
The retention factor (Rf) is highly dependent on the specific TLC plate, solvent system, and other experimental conditions. While a definitive Rf value is not consistently reported in the literature, you should aim for an Rf between 0.3 and 0.5 for the starting material to allow for clear separation from both less polar byproducts and more polar products or impurities.
Q3: How can I visualize this compound and its reaction products on a TLC plate?
This compound and many of its derivatives are UV active due to the aromatic pyrazine (B50134) ring. Therefore, the primary, non-destructive visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background[2]. For compounds that are not UV active or for enhanced visualization, various chemical stains can be used. Given the presence of an amino group, Ninhydrin can be a highly selective stain, producing colored spots upon heating[3]. Potassium permanganate (B83412) (KMnO₄) is a good general stain for oxidizable groups and will show compounds as yellow or brown spots on a purple background[2]. Iodine vapor is another simple and effective method for visualizing organic compounds[2].
Q4: My spots are streaking. How can I fix this?
Streaking is a common issue when working with basic compounds like this compound on silica (B1680970) gel, which is acidic. This can be addressed by adding a small amount of a basic modifier to your eluent. Try adding 0.1-2.0% of triethylamine (B128534) or a solution of ammonia (B1221849) in methanol (B129727) to the mobile phase to neutralize the acidic sites on the silica gel and produce more defined spots[4]. Overloading the sample on the TLC plate can also cause streaking, so try spotting a more dilute solution[4].
Q5: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
If the Rf values are too similar, you need to alter the selectivity of your solvent system. You can try changing the composition of your eluent by varying the ratio of polar to non-polar solvents. If that doesn't work, you can introduce a different solvent with a different polarity or hydrogen bonding capability (e.g., adding a small amount of methanol or using dichloromethane (B109758) instead of ethyl acetate). If you are running a reaction where the product is expected to be significantly more or less polar (e.g., acylation of the amino group), a large change in Rf should be observed. If not, it may indicate that the reaction has not proceeded as expected.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The compound is not UV active at 254 nm. The sample is too dilute. The compound has a high vapor pressure and has evaporated. | Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin). Spot a more concentrated sample. Visualize the plate immediately after development. |
| Spots are elongated or "streaky". | The sample is too concentrated. The compound is interacting strongly with the acidic silica gel (common for amines). | Dilute the sample before spotting. Add a small amount of a basic modifier to the eluent (e.g., 0.5% triethylamine or ammonia in methanol)[4]. |
| The solvent front is uneven. | The TLC plate was not placed vertically in the developing chamber. The bottom of the plate is not level. | Ensure the plate is straight in the chamber. Make sure the bottom edge of the plate is smooth and level. |
| Rf values are too high (spots are near the solvent front). | The eluent is too polar. | Decrease the proportion of the polar solvent in your eluent (e.g., use more hexane and less ethyl acetate). |
| Rf values are too low (spots are near the baseline). | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent (e.g., use less hexane and more ethyl acetate). |
| Unexpected spots appear. | The sample is impure. The compound is decomposing on the silica plate. Contamination from handling or glassware. | Use purified starting materials. Consider using a different stationary phase (e.g., alumina) or adding a modifier to the eluent. Ensure clean spotting capillaries and glassware. |
Experimental Protocols
Detailed Methodology for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture and the this compound starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of each solution onto the starting line. Keep the spots small and well-separated. It is good practice to have a lane for the starting material, the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf value for each spot. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicates the progress of the reaction.
Quantitative Data: Expected Rf Values in Different Solvent Systems
The following table provides estimated Rf values for this compound and potential reaction products to guide the interpretation of TLC results. Actual Rf values may vary.
| Compound | Functional Group Change | Expected Polarity Change | Example Solvent System (EtOAc/Hexane) | Estimated Rf |
| This compound | - | - | 30:70 | ~0.4 |
| N-Acylated product | Amine to Amide | Decrease in polarity | 30:70 | > 0.4 |
| N-Alkylated product | Primary to Secondary/Tertiary Amine | Decrease in polarity | 30:70 | > 0.4 |
| Suzuki coupling product (e.g., with phenylboronic acid) | C-Br to C-C | Decrease in polarity | 30:70 | > 0.4 |
Visualizations
References
Validation & Comparative
1H NMR characterization of 2-Amino-5-bromopyrazine
A comprehensive analysis of the 1H NMR spectrum of 2-amino-5-bromopyrazine is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of its spectral data against related compounds, a detailed experimental protocol for data acquisition, and a visual representation of the electronic effects influencing the chemical shifts.
Comparative 1H NMR Data
The 1H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region and a broad signal for the amino protons. To understand the influence of the amino and bromo substituents on the pyrazine (B50134) ring, a comparison with pyrazine and 2-aminopyridine (B139424) is insightful.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | NH2 (ppm) | Solvent |
| Pyrazine | 8.60 (s) | 8.60 (s) | 8.60 (s) | 8.60 (s) | - | CDCl3 |
| 2-Aminopyridine | - | 6.47 (d) | 7.38 (t) | 8.05 (d) | 4.50 (br s) | CDCl3 |
| This compound | - | 7.77 (d) | - | 8.09 (d) | 4.30-4.78 (br s) | CDCl3 |
| 2-Amino-5-bromopyridine | - | 6.41 (d) | - | 8.10 (d) | 4.58 (s) | DMSO-d6 |
As shown in the table, the protons on the pyrazine ring of this compound appear as doublets at approximately 8.09 ppm and 7.77 ppm in chloroform-d (B32938) (CDCl3)[1]. The broad singlet observed between 4.30 and 4.78 ppm corresponds to the two protons of the amino group[1]. The parent pyrazine molecule displays a single peak at around 8.6 ppm for its four equivalent protons. The introduction of the electron-donating amino group and the electron-withdrawing bromo group breaks this symmetry and significantly influences the chemical shifts of the remaining ring protons.
Substituent Effects on the Pyrazine Ring
The observed chemical shifts in this compound can be rationalized by considering the electronic effects of the amino and bromo substituents on the pyrazine ring. The amino group is an electron-donating group, which tends to increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the adjacent protons. Conversely, the bromine atom is an electron-withdrawing group, which decreases the electron density on the ring and leads to a downfield shift (to higher ppm values).
The following diagram illustrates the logical relationship of these substituent effects on the proton chemical shifts.
Experimental Protocol for 1H NMR Spectroscopy
Objective: To acquire a high-resolution 1H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. More scans may be required for dilute samples.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to aid in structural elucidation.
-
References
A Comparative Guide to HPLC Purity Analysis of 2-Amino-5-bromopyrazine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 2-Amino-5-bromopyrazine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally stable compounds like this compound. A typical reverse-phase HPLC method is the gold standard for this analysis.
Experimental Protocol: Reverse-Phase HPLC
A suitable starting point for the HPLC analysis of this compound would involve a C18 stationary phase with a gradient elution using a buffered aqueous mobile phase and an organic modifier.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: 1 mg/mL in Methanol
Potential Impurities
Based on the synthesis of analogous compounds, potential impurities in this compound could include:
-
Positional Isomers: 2-Amino-3-bromopyrazine, 2-Amino-6-bromopyrazine
-
Starting Materials: 2-Aminopyrazine
-
Over-brominated products: 2-Amino-3,5-dibromopyrazine
Alternative Purity Analysis Methods
While HPLC is a common choice, other techniques offer distinct advantages for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly suitable for volatile and semi-volatile compounds. Given that some suppliers use GC to assess the purity of this compound, it is a viable, albeit less common, alternative to HPLC.
Experimental Protocol: GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it an excellent choice for identifying and quantifying trace-level impurities.
Experimental Protocol: UPLC-MS/MS
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of parent and daughter ions for the main compound and expected impurities.
Data Presentation: Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometry detection | Ultra-high-performance liquid chromatography with tandem mass spectrometry detection |
| Typical Run Time | 15-20 minutes | 15-20 minutes | 5-10 minutes |
| Volatility Requirement | Not required | Required | Not required |
| Thermal Stability | Required | Required | Required |
| Limit of Detection (LOD) | ng range | pg-ng range | fg-pg range |
| Limit of Quantification (LOQ) | ng range | pg-ng range | fg-pg range |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
| Selectivity | Good | Very Good | Excellent |
| Cost | Low | Medium | High |
Mandatory Visualization
Caption: General experimental workflow for the purity analysis of this compound.
Caption: Logical comparison of analytical techniques for this compound analysis.
Mass Spectrometry of 2-Amino-5-bromopyrazine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-Amino-5-bromopyrazine and its derivatives. It includes a summary of key mass spectral data, detailed experimental protocols, and a comparison with alternative analytical methods to assist researchers in selecting the optimal approach for their specific needs.
Mass Spectral Data of this compound
The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of the bromine atom. The two major isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in two molecular ion peaks of almost equal intensity separated by 2 m/z units.
Table 1: Key Mass Spectral Data for this compound
| Ionization Mode | Ion | m/z (Relative Intensity) | Interpretation |
| GC-MS (EI) | [M]+• | 173 (100%), 175 (98%)[1] | Molecular ion exhibiting the characteristic isotopic pattern of a monobrominated compound. |
| [M-HCN]+• | 146, 148 | Loss of hydrogen cyanide from the pyrazine (B50134) ring. | |
| [M-Br]+ | 94 | Loss of the bromine radical. | |
| [C3H3N]+• | 67[1] | A significant fragment ion, potentially from the cleavage of the pyrazine ring. | |
| APCI (+) | [M+H]+ | 174, 176[2] | Protonated molecular ion, showing the expected isotopic pattern. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol is adapted from established methods for the analysis of pyrazine derivatives and is suitable for the qualitative and quantitative analysis of this compound.[3]
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
For complex matrices, a sample extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Inlet Temperature: 250°C.[3]
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.[3]
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 173, 175, and 67.
-
Mass Spectrometry of this compound Derivatives
The fragmentation patterns of derivatives of this compound will be influenced by the nature of the substituent.
-
N-Alkylated Derivatives: Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the bond between the nitrogen and the alkyl group.[4]
-
Acylated Derivatives: Fragmentation will likely be directed by the acyl group, with characteristic losses of the acyl moiety.
-
Other Substituted Pyrazines: The fragmentation will depend on the specific substituent. Electron-withdrawing groups may influence the stability of the pyrazine ring, while other functional groups will introduce their own characteristic fragmentation pathways.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique for the analysis of this compound, other methods can also be employed, each with its own advantages and disadvantages.
Table 2: Comparison of Analytical Techniques for the Analysis of this compound and its Derivatives
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolution, excellent sensitivity, provides structural information.[5][6] | Requires compounds to be volatile and thermally stable; derivatization may be necessary for some derivatives.[5] |
| HPLC-UV | Separation based on polarity with detection by UV absorbance. | Simple, robust, widely available. | Lower sensitivity and selectivity compared to MS; co-elution can be an issue. |
| LC-MS | Separation by liquid chromatography coupled with mass spectrometry. | Suitable for a wide range of polarities and thermally labile compounds, high sensitivity and selectivity.[5] | Matrix effects can be more pronounced than in GC-MS.[5] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentrations. |
Visualizing the Workflow and Relationships
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
- 1. This compound | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
A Comparative Analysis of the Reactivity of 2-Amino-5-bromopyrazine and 2-Amino-5-chloropyrazine for Pharmaceutical and Agrochemical Research
A deep dive into the comparative reactivity of 2-amino-5-bromopyrazine and 2-amino-5-chloropyrazine (B1281452) reveals key differences in their performance in common cross-coupling and nucleophilic substitution reactions. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison to inform substrate selection and reaction optimization in the synthesis of novel compounds.
The choice between a bromo or chloro substituent on a heterocyclic core is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, cost, and overall synthetic strategy. This guide focuses on two key building blocks, this compound and 2-amino-5-chloropyrazine, and their respective reactivities in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Executive Summary of Reactivity Comparison
In palladium-catalyzed cross-coupling reactions, the inherent weakness of the carbon-bromine bond compared to the carbon-chlorine bond dictates the reactivity profile. Consequently, this compound generally exhibits higher reactivity, leading to faster reaction times and often higher yields under milder conditions in Suzuki-Miyaura and Buchwald-Hartwig reactions. Conversely, in nucleophilic aromatic substitution reactions, the "element effect" is less straightforward and can be influenced by the specific reaction conditions and the nature of the nucleophile. In many cases involving activated aromatic systems, chloro-substituents can be as reactive or even more reactive than their bromo counterparts.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for Bromopyrazine
The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The rate-determining step in the catalytic cycle for these reactions is often the oxidative addition of the palladium catalyst to the aryl halide. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this step, making this compound the more reactive substrate.
Suzuki-Miyaura Coupling
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Typical Reaction Conditions | Observed Yield | Relative Reactivity |
| This compound | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C | Generally Good to Excellent | Higher |
| 2-Amino-5-chloropyrazine | More active catalyst (e.g., with bulky phosphine (B1218219) ligands), higher temperatures (e.g., >100°C) | Moderate to Good | Lower |
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of a palladium catalyst to the aryl halide. Consequently, this compound is the more reactive partner in this transformation. The synthesis of N-aryl-2-aminopyrazines is a common objective in medicinal chemistry, and the choice of the halogenated precursor can significantly impact the efficiency of the synthesis. While modern catalyst systems have been developed to activate aryl chlorides effectively, the corresponding aryl bromides typically react under milder conditions and with a broader range of amines. For example, a study on the amination of a brominated benzodiazepine (B76468) showed that the chloro analog did not react under the same optimized conditions that gave an 87% yield for the bromo substrate.[1]
Table 2: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Typical Reaction Conditions | Observed Yield | Relative Reactivity |
| This compound | Pd₂(dba)₃, XPhos, KOtBu, Toluene, 90°C | Generally Good to Excellent | Higher |
| 2-Amino-5-chloropyrazine | Requires more specialized ligands and potentially higher temperatures | Moderate to Good | Lower |
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison
In nucleophilic aromatic substitution, the reaction proceeds through a Meisenheimer complex, and the ability of the leaving group to depart is a key factor. The relative leaving group ability of halogens in SNAr reactions on electron-deficient rings like pyrazine (B50134) is not as straightforward as in palladium-catalyzed reactions. The "element effect" often shows a reactivity order of F > Cl ≈ Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
While direct comparative kinetic data for this compound and 2-amino-5-chloropyrazine is scarce, studies on other chloro- and bromo-activated heterocycles suggest that their reactivity can be comparable, with the chloro-derivative sometimes showing a slight advantage. For example, the reaction of 2-chloropyrazine (B57796) with morpholine (B109124) is a known transformation.[2]
Table 3: Illustrative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Typical Reaction Conditions | Observed Yield | Relative Reactivity |
| This compound | Strong nucleophile (e.g., Morpholine), Heat | Moderate to Good | Comparable |
| 2-Amino-5-chloropyrazine | Strong nucleophile (e.g., Morpholine), Heat | Moderate to Good | Comparable to slightly higher |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 2-amino-5-halopyrazine (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water is added K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). The mixture is degassed and heated to 80-100°C until completion of the reaction as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the 2-amino-5-halopyrazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., KOtBu, 1.4 eq) in an anhydrous solvent (e.g., toluene) is degassed and heated under an inert atmosphere at 80-110°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution
A solution of the 2-amino-5-halopyrazine (1.0 eq) and the nucleophile (e.g., morpholine, 2.0-3.0 eq) in a suitable solvent (e.g., DMSO, NMP) is heated at 100-150°C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried, or the aqueous layer is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
To illustrate the fundamental steps of these key reactions, the following diagrams outline the catalytic cycle for the Suzuki-Miyaura coupling and the mechanism for the SNAr reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
The selection between this compound and 2-amino-5-chloropyrazine should be guided by the specific synthetic transformation being undertaken. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is the more reactive and often preferred substrate, allowing for milder reaction conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced, and 2-amino-5-chloropyrazine may offer a more cost-effective and equally viable alternative. This guide provides a framework for making informed decisions in the design and execution of synthetic routes targeting novel pyrazine-containing molecules.
References
A Comparative Guide to the Biological Activity of 2-Aminopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The compound 2-amino-5-bromopyrazine serves as a versatile precursor in medicinal chemistry, offering a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its pyrazine (B50134) ring is a key motif found in numerous small molecule inhibitors, particularly those targeting protein kinases. This guide provides an objective comparison of the biological activities of various 2-aminopyrazine (B29847) derivatives, supported by experimental data, to aid researchers in drug discovery and development. The primary activities explored include kinase inhibition, antimicrobial effects, and anticancer cytotoxicity.
Kinase Inhibitory Activity
Aminopyrazine derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. A notable target is the NIMA-related kinase 2 (Nek2), a protein involved in cell cycle regulation.[1]
Comparative Data: Nek2 and MK-2 Inhibition
The following table summarizes the in vitro inhibitory activity of selected aminopyrazine derivatives against Nek2 and Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).
| Compound ID/Reference | Target Kinase | Structure | IC₅₀ (µM) |
| Compound 2 [2] | Nek2 | 3-(Piperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine | 0.87 |
| Compound 31 [2] | Nek2 | 1-(3-(N-(3,4,5-trimethoxyphenyl)sulfamoylamino)pyrazin-2-yl)piperidine-4-carboxylic acid | 0.23 |
| Compound 35 [2] | Nek2 | 1-(3-((3,4,5-trimethoxyphenyl)amino)pyrazin-2-yl)piperidine-4-carboxylic acid | 2.1 |
| CRUK ICR (R)-21 | Nek2 | (R)-1-(6-amino-5-(3-fluorophenyl)pyridin-2-yl)-N-methylpyrrolidine-3-carboxamide | 0.022 |
| MK-2 Inhibitor Example [3] | MK-2 | Novel non-thiourea aminopyrazine derivative | Low µM to sub-µM |
Note: Data is compiled from multiple sources to illustrate the potential of the aminopyrazine scaffold. Direct comparison should be made with caution due to variations in assay conditions.
Signaling Pathway Visualization
Protein kinases like Nek2 are integral to complex signaling cascades. The diagram below illustrates the role of Nek2 in the cell cycle, a pathway often targeted by the inhibitors discussed.
Caption: Role of Nek2 kinase in the G2/M transition of the cell cycle and the inhibitory action of aminopyrazine derivatives.
Antimicrobial Activity
Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have demonstrated notable activity against various pathogens, including mycobacteria, Gram-positive bacteria, and fungi. Structure-activity relationship studies show that the length of an alkyl chain on the carboxamide moiety can significantly influence potency.[4][5]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The table below presents the MIC values for a series of N-alkyl 3-aminopyrazine-2-carboxamides against selected microorganisms.
| Compound ID | R' Group (Alkyl Chain) | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µM) | T. interdigitale MIC (µM) |
| Compound 9 [4] | -C₅H₁₁ (Pentyl) | >100 | >500 | 125 |
| Compound 10 [4] | -C₆H₁₃ (Hexyl) | 100 | 500 | 62.5 |
| Compound 11 [4] | -C₇H₁₅ (Heptyl) | 50 | 250 | 62.5 |
| Compound 12 [4] | -C₈H₁₇ (Octyl) | 25 | 62.5 | 62.5 |
Data shows a trend where antimicrobial activity increases with the prolongation of the alkyl chain.[4][5]
Experimental Workflow Visualization
The screening process for identifying new antimicrobial agents typically follows a standardized workflow, from initial compound synthesis to the determination of MIC values.
Caption: General workflow for the screening and evaluation of antimicrobial activity of synthesized compounds.
Anticancer Activity
The aminopyrazine core is present in compounds evaluated for their cytotoxic effects against various human cancer cell lines.[6] The antiproliferative potential is typically assessed using cell viability assays, which measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).
Comparative Data: In Vitro Cytotoxicity
The following table provides examples of aminopyrazine-containing compounds and their cytotoxic activity against different cancer cell lines.
| Compound Class/Reference | Cancer Cell Line | Activity Metric | Value (µM) |
| Brominated Coelenteramine (Clm-1) [6] | MCF-7 (Breast) | IC₅₀ | >100 |
| Brominated Coelenteramine (Clm-1) [6] | PC-3 (Prostate) | IC₅₀ | >100 |
| 2-aminotriazine derivative (5f) [7] | Various | IC₅₀ | 0.45 - 1.66 |
| 2-aminotriazine derivative (25) [8] | Leukemia (CCRF-CEM) | GI₅₀ | <0.01 |
| 2-aminotriazine derivative (25) [8] | Breast (T-47D) | GI₅₀ | <0.01 |
Note: The data includes derivatives of triazine containing an amino group, which are structurally related to aminopyrazines and highlight the potential for potent anticancer activity within this broad class of compounds.
Structure-Activity Relationship (SAR) Visualization
Drug development often involves a systematic modification of a core chemical structure to optimize its biological activity. The diagram below illustrates this conceptual process.
Caption: Conceptual flow for exploring structure-activity relationships by modifying a core chemical scaffold.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC₅₀).
Materials:
-
Recombinant human kinase (e.g., Nek2)[9]
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[10]
-
ATP and a suitable peptide substrate[11]
-
Test compounds (aminopyrazine derivatives)
-
ADP-Glo™ Kinase Assay kit (or similar)[12]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in kinase buffer or 5% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor solution (or vehicle control).[10]
-
Enzyme Addition: Add 2 µL of the recombinant Nek2 enzyme solution to each well.[10]
-
Initiate Reaction: Add 2 µL of a mixture containing the peptide substrate and ATP to start the kinase reaction.[10]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[12]
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Record the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.[12]
-
Analysis: Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Sterile 96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16]
Materials:
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[16]
-
Test compounds
-
Sterile 96-well microtiter plates[17]
Procedure:
-
Compound Preparation: Dissolve the test compounds and prepare a 2x concentrated stock solution in the broth medium.[17]
-
Serial Dilution: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the 2x compound stock to the first column. Perform two-fold serial dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard and then diluted to the appropriate final concentration (e.g., 5 x 10⁵ CFU/mL).[18]
-
Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension. The final volume in each well will be 200 µL.[18]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[16]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]
References
- 1. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HTScan® NEK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. protocols.io [protocols.io]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromopyrazine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-amino-5-bromopyrazine analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
The 2-aminopyrazine (B29847) core is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The introduction of a bromine atom at the 5-position offers a valuable vector for further chemical modification while also potentially enhancing binding affinity through halogen bonding. This guide synthesizes data from key studies to illuminate the structural determinants for biological activity, focusing on the inhibition of the mitotic kinase Nek2, a promising target in cancer therapy. Detailed experimental methodologies are provided to support further investigation and development of this promising class of compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature of substituents at the 2-amino position and at other positions on the pyrazine (B50134) ring. The following tables summarize the in vitro inhibitory activity of a series of aminopyrazine analogs against the Nek2 kinase. The data is derived from seminal studies in the field and highlights key structure-activity relationships.
Table 1: SAR of Substitutions on the Phenyl Ring of the Aminopyrazine Core
| Compound ID | R Group (Substitution on Phenyl Ring) | Nek2 IC50 (µM)[1] |
| 1 | 3,4,5-trimethoxy | 0.23 |
| 2 | 4-methoxy | >50 |
| 3 | 3,5-dimethoxy | 1.1 |
| 4 | H | 11 |
| 5 | 4-fluoro | >50 |
| 6 | 3,4-dichloro | 1.3 |
Key takeaway: The data clearly indicates that substitution on the phenyl ring plays a critical role in Nek2 inhibition. The 3,4,5-trimethoxy substitution in compound 1 provides the highest potency. Removing or altering these methoxy (B1213986) groups leads to a significant loss of activity, as seen in compounds 2 , 3 , and 4 . This suggests that these groups are likely involved in crucial interactions within the ATP-binding pocket of Nek2.[1]
Table 2: SAR of the Hinge-Binding Motif
| Compound ID | Hinge-Binding Motif | Nek2 IC50 (µM)[2] |
| 7 (11a) | Aminopyrazine | 0.79 |
| 8 (17a) | Aminopyridine | 0.12 |
| 9 (17b) | Aminopyridine (meta) | 0.21 |
Key takeaway: Replacing the aminopyrazine core with an aminopyridine scaffold (compound 8 ) leads to a marked increase in Nek2 inhibitory activity.[2] This suggests that the nitrogen in the pyridine (B92270) ring may form a more favorable interaction with the kinase hinge region compared to the corresponding nitrogen in the pyrazine ring.
Experimental Protocols
To ensure the reproducibility and standardized comparison of novel analogs, detailed experimental protocols for key biological assays are provided below.
Nek2 Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the Nek2 kinase.
Materials:
-
Recombinant human Nek2 kinase (e.g., from Invitrogen or Promega).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]
-
ATP (Adenosine triphosphate).
-
Biotinylated peptide substrate (e.g., Biotin-CREB (Ser133) peptide).[3]
-
Test compounds (this compound analogs) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 0.3 nM.[1]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Enzyme Addition: Add 2 µL of Nek2 kinase solution (e.g., 5 ng per well) in kinase buffer to each well.[3]
-
Initiation of Reaction: Add 2 µL of a substrate/ATP mixture (e.g., peptide substrate and 50 µM ATP) to each well to start the kinase reaction.[3]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[3]
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control group.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Nek2 signaling pathway and a typical experimental workflow for evaluating this compound analogs.
Caption: The Nek2 signaling pathway, a key regulator of centrosome separation during mitosis.
Caption: A typical workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
Comparative Analysis of Aminobromopyridine Isomers' Biological Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Introduction
Aminobromopyridines are a class of heterocyclic organic compounds that are foundational in the synthesis of pharmaceuticals and agrochemicals.[1] The specific positioning of the amino and bromo groups on the pyridine (B92270) ring significantly alters the molecule's physicochemical properties and, consequently, its biological activity.[1] This guide provides a comparative look at the reported biological activities of key aminobromopyridine isomers, including 2-amino-5-bromopyridine, 3-amino-5-bromopyridine, and 4-amino-3-bromopyridine (B79700). Understanding the structure-activity relationships of these isomers is vital for the targeted design of novel therapeutic agents.[1] Derivatives of these compounds have been explored for a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.[1][2]
Reported Biological Activities
While direct comparative studies of these specific parent isomers are limited in publicly available literature, the existing research on their derivatives provides valuable insights into their potential therapeutic applications.[1]
-
2-Amino-5-bromopyridine : This isomer is a versatile building block in medicinal chemistry.[3] Its derivatives are instrumental in the development of pharmaceuticals targeting cancer and inflammatory conditions.[2][3] It serves as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules.[4] For instance, it is used in the synthesis of compounds for treating autoimmune diseases, cardiovascular diseases, and allergies.[5]
-
3-Amino-5-bromopyridine : This compound has been identified as an intermediate with antibacterial properties, demonstrating inhibitory effects against Staphylococcus aureus and Escherichia coli.[1] It is a crucial component in the synthesis of drugs targeting neurological disorders and certain cancers.[6] Additionally, it is utilized in creating antiviral and anticancer medications.[7]
-
4-Amino-3-bromopyridine : As a versatile chemical intermediate, 4-amino-3-bromopyridine is frequently used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[8] The bromine atom's position allows for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating molecules with specific biological activities.[8]
Comparative Data on Biological Activity
| Isomer | Target Organism/Cell Line | Assay Type | Activity (e.g., MIC, IC₅₀) | Reference |
| 2-Amino-5-bromopyridine | Staphylococcus aureus | Broth Microdilution | Data to be generated | |
| Escherichia coli | Broth Microdilution | Data to be generated | ||
| Human Cancer Cell Line (e.g., MCF-7) | MTT Assay | Data to be generated | ||
| 3-Amino-5-bromopyridine | Staphylococcus aureus | Broth Microdilution | Data to be generated | |
| Escherichia coli | Broth Microdilution | Data to be generated | ||
| Human Cancer Cell Line (e.g., MCF-7) | MTT Assay | Data to be generated | ||
| 4-Amino-3-bromopyridine | Staphylococcus aureus | Broth Microdilution | Data to be generated | |
| Escherichia coli | Broth Microdilution | Data to be generated | ||
| Human Cancer Cell Line (e.g., MCF-7) | MTT Assay | Data to be generated |
Experimental Protocols
To facilitate further research and ensure comparability of results, the following are detailed methodologies for key experiments.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials :
-
Test compounds (aminobromopyridine isomers)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure :
-
Inoculum Preparation : Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution : Dissolve the test compounds in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in MHB within the 96-well plates to achieve the desired concentration range.
-
Inoculation : Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as observed by the unaided eye or by measuring absorbance at 600 nm.[1]
-
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Materials :
-
Test compounds
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the aminobromopyridine isomers and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation : The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[1]
-
Visualizing Experimental Workflow
To provide a clear overview of the screening process, the following diagram illustrates a typical workflow for comparing the biological activities of the aminobromopyridine isomers.
Caption: Workflow for the comparative screening of aminobromopyridine isomers.
Conclusion
While existing literature indicates that aminobromopyridine isomers are valuable scaffolds in drug discovery, a comprehensive, direct comparative study is needed to fully understand their structure-activity relationships.[1] The protocols and workflow presented in this guide are intended to facilitate such research. Future investigations should focus on generating robust, quantitative data for the biological activities of these isomers to guide the development of new and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Amino-5-Bromopyridine Manufacturer & Supplier China | CAS 1073-28-7 | High Purity API Intermediate | Product Details, Safety & Applications [pipzine-chem.com]
- 8. nbinno.com [nbinno.com]
Validating the Structure of 2-Amino-5-bromopyrazine: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural validation of synthesized compounds is a critical step. This guide provides a comparative overview of the analytical data for 2-Amino-5-bromopyrazine, a key intermediate in the synthesis of various pharmaceutical compounds. We present data from common synthesis products and detail the experimental protocols for the key analytical techniques used in their structural elucidation.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the bromination of 2-aminopyrazine. A common brominating agent used for this transformation is N-bromosuccinimide (NBS).
An alternative approach that can be considered, particularly for analogous pyridine (B92270) compounds, involves the use of phenyltrimethylammonium (B184261) tribromide as the brominating agent.[1][2] While this method is documented for the synthesis of 2-amino-5-bromopyridine (B118841), its principles can be adapted for pyrazine (B50134) systems.
Comparative Analytical Data
The structural integrity of synthesized this compound is typically confirmed through a combination of spectroscopic and physical methods. Below is a summary of expected analytical data.
| Property | Expected Value |
| Molecular Formula | C₄H₄BrN₃ |
| Molecular Weight | 174.00 g/mol |
| Appearance | Pale yellow to yellow or brown powder/needles[3][4] |
| Melting Point | 111-117 °C[4][5][6] |
| ¹H NMR (CDCl₃) | δ: 8.09 (d, 1H), 7.77 (d, 1H), 4.30-4.78 (br s, 2H)[7] |
| Mass Spectrum (APCI+) | m/z: 174 ([M+H]⁺)[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for reproducible validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton environment of the molecule.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Expected Result: The spectrum should show two distinct doublets in the aromatic region corresponding to the two pyrazine protons and a broad singlet for the two amine protons.[7]
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak at m/z 174, corresponding to the protonated molecule [M+H]⁺, should be observed.[7]
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Result: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=N and C=C stretching of the pyrazine ring, and the C-Br stretching vibration.
Melting Point Determination
-
Objective: To assess the purity of the synthesized compound.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Procedure: Heat the sample slowly and record the temperature range over which the substance melts.
-
Expected Result: A sharp melting point range close to the literature value (111-117 °C) indicates a high degree of purity.[4][5][6]
Visualizing the Synthesis and Validation Workflow
To further clarify the process, the following diagrams illustrate the synthesis pathway and the analytical workflow for structural validation.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. This compound CAS#: 59489-71-3 [m.chemicalbook.com]
- 4. H27465.06 [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-氨基-5-溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of 2-Amino-5-bromopyrazine in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-5-bromopyrazine in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's performance is objectively compared, supported by typical experimental data, to aid in the selection of the most suitable technique for a given application.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application. Please note that the values for this compound are based on data from closely related compounds and representative performance of the techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~30 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (direct measurement) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% | 99 - 101% |
| Sample Preparation | Dilution, filtration. Derivatization is generally not required. | Derivatization may be necessary to improve volatility and thermal stability. | Dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | 10 - 30 minutes per sample | 20 - 40 minutes per sample | 5 - 15 minutes per sample |
| Strengths | Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, providing structural information. | High precision and accuracy, non-destructive, and requires minimal sample preparation. Provides structural confirmation. |
| Limitations | Lower sensitivity compared to GC-MS. Potential for matrix interference. | May require derivatization, which adds complexity. Not suitable for non-volatile compounds. | Lower sensitivity compared to chromatographic methods. Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a reaction mixture using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of diluent (e.g., 50:50 water:acetonitrile) to achieve a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Calibration: Prepare a series of standard solutions of this compound in the diluent at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound in a reaction mixture by GC-MS, potentially after derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 173, 175, 94).
Sample Preparation (with Derivatization):
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
Calibration: Prepare a series of standard solutions of derivatized this compound and analyze them under the same conditions to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the purity or concentration of this compound in a sample using ¹H-NMR with an internal standard.[1][2]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the reaction mixture sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H-NMR spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Caption: General workflow for the quantitative analysis of this compound by GC-MS.
Caption: General workflow for the quantitative analysis of this compound by qNMR.
References
A Comparative Guide to Catalyst Efficiency in 2-Amino-5-bromopyrazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. 2-Amino-5-bromopyrazine is a valuable building block, and its efficient coupling with various partners is crucial for the synthesis of novel compounds. This guide provides an objective comparison of catalyst performance for several key cross-coupling reactions involving this compound and its analogs, supported by experimental data from the literature.
Catalytic Coupling Reaction Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction, such as Suzuki, Buchwald-Hartwig, Sonogashira, or Heck, involves the reaction of an aryl halide with a coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or olefin insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst.
Caption: Generalized workflow for a catalytic coupling reaction.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalyst systems in different coupling reactions with this compound and closely related substrates. Direct comparison should be made with caution as reaction conditions may vary between studies.
Table 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is critical for achieving high yields, particularly with challenging substrates like aminopyridines.[1]
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | 2-Bromopyridine (B144113) | [1] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | 2-Bromopyridine | [1] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | 2-Bromopyridine | [2] |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 | 2-Bromopyridine | [2] |
| CuI / Ethylene glycol | Various amines | K₃PO₄ | - | - | 24 | ~10% less than iodo analog | 2-Amino-5-bromopyridine | [3] |
Note: Data for 2-bromopyridine is included to provide a baseline for catalyst performance with similar substrates.
Table 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound. The reactivity order for the halogen is generally I > Br > Cl.[4]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | Various | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | 5-Bromo-2-methylpyridin-3-amine | [5] |
| PdCl₂ or Pd(OAc)₂ (ligand-free) | Various | Alkali | Aqueous Isopropanol | - | a couple of hours | 52-99 | 2-Halogenopyridines | [6] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
| Catalyst System | Terminal Alkyne | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(CF₃COO)₂ / PPh₃ | Various | Et₃N / CuI | DMF | 100 | 3 | up to 96 | 2-Amino-3-bromopyridine | [9] |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | 4 | 92 | 5-Bromopyrimidine analog | [10] |
Table 4: Heck Coupling
The Mizoroki-Heck reaction forms a C-C bond between an unsaturated halide and an alkene.
| Catalyst System | Alkene | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(II)-complex 3 | Styrene | Et₃N / TBAB | DMF | 130 (thermal) or 160 (MW) | - | Good | 2-Amino-5-bromopyridine | [11] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines[1]
Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., RuPhos), the aryl bromide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., LiHMDS, 1.4 eq.).
Solvent Addition: Anhydrous solvent (e.g., toluene) is added.
Reaction Execution: The mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time. Reaction progress is monitored by TLC or LC-MS.
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling[12]
Reaction Setup: In a clean, dry flask, combine the bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS.
General Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines[9]
Reaction Setup: Under a nitrogen atmosphere, a 10 mL round-bottomed flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
Solvent Addition: 2.0 mL of DMF is added, and the mixture is stirred for 30 minutes.
Reagent Addition: 2-amino-3-bromo-pyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) are added.
Reaction Execution: The mixture is heated to 100 °C for 3 hours, with the reaction progress monitored by TLC.
General Protocol for Mizoroki-Heck Coupling[11]
Reaction Setup: A mixture of the aryl bromide (1 mmol), olefin (1.5 mmol), TBAB (0.6 mmol), Et₃N (3 mmol), and the Pd-complex (0.25 mol%) is prepared.
Solvent Addition: DMF (3 mL) is added as the solvent.
Reaction Execution: The reaction is heated either thermally at 130 °C or under microwave irradiation (250 Watt) at 160 °C.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction illustrates the key steps involved in the palladium-catalyzed C-C bond formation. The reactivity of the C-Br bond in this compound is a critical factor in the rate-determining oxidative addition step.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Navigating the Nuances of a Key Synthetic Building Block: A Comparative Purity Analysis of Commercial 2-Amino-5-bromopyrazine
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible synthetic chemistry. This guide provides a comparative analysis of the purity of commercially available 2-Amino-5-bromopyrazine, a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. We delve into common analytical methods for purity confirmation, potential impurities, and a comparison with its chloro and iodo analogs, supported by detailed experimental protocols and data visualization to aid in the selection of the most suitable reagent for your research needs.
This compound is a versatile heterocyclic compound frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aminopyrazine moiety into complex molecules. Its utility is prominent in the development of kinase inhibitors and other therapeutic agents. However, the presence of impurities can significantly impact reaction yields, downstream purification processes, and the overall quality of the final product. Therefore, a thorough understanding of the purity of commercial batches is paramount.
Understanding Commercial Purity: A Comparative Overview
Commercial suppliers typically offer this compound and its analogs with purities ranging from 95% to over 98%. While a higher stated purity is generally preferred, the nature and percentage of specific impurities are critical considerations.
Table 1: Comparison of Stated Purity for Commercial 2-Amino-5-halopyrazines
| Compound | Supplier A | Supplier B | Supplier C |
| This compound | ≥97% (GC)[1][2] | >98.0% (GC)[3] | 97% |
| 2-Amino-5-chloropyrazine | 95%[4] | ≥98% (GC)[5] | 98%[6] |
| 2-Amino-5-iodopyrazine | min 98%[7] | 98%[8] | >98.0%(GC) |
It is essential for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier. A comprehensive CoA should not only state the purity but also provide a detailed impurity profile, including the identity and quantity of any significant impurities. Other important parameters to consider are water content and residue on ignition.
Common Impurities in 2-Amino-5-halopyrazines
Impurities in commercial this compound can originate from the synthetic route or degradation. Common synthetic pathways involve the bromination of 2-aminopyrazine. Potential impurities arising from this process include:
-
Starting Material: Unreacted 2-aminopyrazine.
-
Over-brominated products: Di-brominated pyrazine (B50134) species can be a significant impurity if the reaction conditions are not carefully controlled.
-
Isomeric impurities: Bromination at other positions on the pyrazine ring, though less common, can occur.
-
Residual solvents: Solvents used in the synthesis and purification process.
Experimental Purity Confirmation
Independent verification of purity is a crucial step in quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable method for assessing the purity of this compound and its analogs.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general method for the purity determination of 2-Amino-5-halopyrazines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound sample and reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, a starting condition of 10% acetonitrile, ramping to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Alternatives
To provide a clearer understanding of the experimental process and the relationship between the target compound and its alternatives, the following diagrams are provided.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | 59489-71-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Amino-5-chloropyrazine, 95% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-アミノ-5-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Amino-5-iodopyridine 98 20511-12-0 [sigmaaldrich.com]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Amino-5-bromopyrazine and Its Precursors
A comprehensive spectroscopic comparison of 2-Amino-5-bromopyrazine with its precursors, 2-aminopyrazine (B29847) and pyrazine (B50134), provides valuable insights for researchers and professionals in drug development. This guide offers a detailed analysis of their distinct spectral characteristics, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
The journey from the basic heterocyclic scaffold of pyrazine to the functionalized this compound introduces significant changes in the electronic and vibrational properties of the molecule. These alterations are systematically tracked through various spectroscopic techniques, each providing a unique piece of the puzzle in characterizing these compounds. This guide summarizes the key spectroscopic data in easily comparable tables, details the experimental protocols for obtaining this data, and visualizes the synthetic and analytical workflows.
Comparative Spectroscopic Data
The introduction of an amino group and subsequently a bromine atom to the pyrazine ring results in predictable yet distinct shifts in their spectroscopic signatures. The electron-donating amino group in 2-aminopyrazine generally increases the electron density of the ring compared to pyrazine, leading to upfield shifts in NMR and changes in the IR stretching frequencies. The subsequent addition of the electron-withdrawing bromine atom in this compound further modifies the electronic environment, causing characteristic changes in the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The ¹H and ¹³C NMR data clearly show the impact of substitution on the pyrazine ring.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Pyrazine | 8.59 (s)[1] |
| 2-Aminopyrazine | 8.01 (d, J=1.5 Hz), 7.86 (d, J=2.7 Hz), 7.67 (dd, J=2.7, 1.5 Hz), 4.65 (br s, NH₂) |
| This compound | 8.09 (d, J=1.4 Hz), 7.77 (d, J=1.7 Hz), 4.54 (br s, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Pyrazine | 145.1 |
| 2-Aminopyrazine | 155.8, 142.2, 136.9, 130.5 |
| This compound | Estimated: 154, 144, 139, 118 (Experimental data not readily available) |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The N-H stretching of the amino group and the C-Br stretching are key diagnostic peaks.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-H Stretch | C-Br Stretch |
| Pyrazine | - | ~1580, 1480 | ~3050 | - |
| 2-Aminopyrazine | ~3500-3300 | ~1620, 1560 | ~3040 | - |
| This compound | Estimated: ~3500-3300 | Estimated: ~1610, 1550 | Estimated: ~3030 | Estimated: ~600-500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of substituents alters the energy of these transitions, leading to shifts in the absorption maxima (λmax).
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| Pyrazine | 260, 328 | Varies |
| 2-Aminopyrazine | 245, 315 | Varies |
| This compound | Estimated: ~250-260, ~320-330 | Varies |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a distinctive feature in the mass spectrum of this compound.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Pyrazine | 80 | 53, 26 |
| 2-Aminopyrazine | 95 | 68, 41 |
| This compound | 173, 175 (M+, M+2) | 94, 67 |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound from pyrazine involves a multi-step process. A plausible synthetic route is outlined below, followed by a general workflow for the spectroscopic analysis of these compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The spectra were referenced to the residual solvent peak. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a solution onto a salt plate.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a DTGS detector.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample compartment was subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) was prepared using a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Instrumentation: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
-
Data Processing: A baseline correction was performed using a cuvette filled with the solvent. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) was used to generate ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500. The molecular ion peak and major fragmentation patterns were identified.
References
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromopyrazine: A Guide for Laboratory Professionals
For immediate reference, 2-Amino-5-bromopyrazine is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper handling and disposal are crucial to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Before handling, it is essential to be aware of the hazards associated with this compound.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4] |
This data is a summary from available Safety Data Sheets (SDS) for this compound and structurally similar compounds.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1] A dust mask (type N95 or equivalent) should be used to avoid inhalation of dust particles.[3]
2. Waste Collection:
-
Solid Waste: Dispose of solid this compound in its original container whenever possible.[5] If the original container is not available or compromised, use a clearly labeled, sealable, and chemically compatible container.[6][7] The container should be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.[6] These items should be collected in a designated, leak-proof container lined with a clear plastic bag for visual inspection by environmental health and safety (EH&S) personnel.[6]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container can be disposed of as regular trash, though it is best practice to consult with your institution's EH&S department.[7]
3. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[4]
-
Keep waste containers tightly closed except when adding waste.[4][6]
-
Ensure that incompatible wastes are segregated. For example, store this organic compound away from strong oxidizing agents, strong acids, and strong bases.[1][8]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
4. Waste Disposal Request:
-
Do not dispose of this compound down the sink or in regular trash.[1][9]
-
Arrange for a hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department.[6] Follow their specific procedures for requesting a waste collection.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[10]
-
Place the collected material into a labeled hazardous waste container.[10]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area and alert others.
-
Contact your institution's emergency responders or EH&S department immediately.[10]
-
Provide them with the location and nature of the spill.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-アミノ-5-ブロモピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Amino-5-bromopyrazine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Amino-5-bromopyrazine, ensuring operational integrity and personnel safety.
Hazard Summary: this compound is a chemical compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[1][3]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles/Glasses | Chemical safety glasses or goggles are required.[1] |
| Face Shield | A face shield should be used in addition to goggles.[1] | |
| Hand Protection | Gloves | Wear appropriate chemical-resistant gloves.[1] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1][3] |
| Footwear | Closed-toe shoes are required. Boots may be necessary for larger quantities.[1] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator (such as a type N95 dust mask) when handling the powder, especially in poorly ventilated areas. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps from preparation to final disposal.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above. Ensure eyewash stations and safety showers are readily accessible.[1]
Handling:
-
Avoid Dust Inhalation: When handling the solid form, take care to avoid creating dust.[3] Do not breathe in dust, fumes, or vapors.[1][2]
-
Prevent Contact: Avoid all personal contact with the substance.[3] Do not allow the chemical to come into contact with skin or eyes.[3]
-
No Consumption: Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3]
-
Grounding: When transferring the substance, ground and secure containers to prevent static discharge.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1][2]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1]
Disposal:
-
Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a suitable, labeled container for waste disposal.[3]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2][3] Do not discharge into sewers or waterways.[3] Puncture containers to prevent reuse before disposal at an authorized landfill.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
